3-[(4-Tert-butylphenyl)methyl]piperidine
Description
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Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)15-8-6-13(7-9-15)11-14-5-4-10-17-12-14/h6-9,14,17H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCNKQVGHFUOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640546 | |
| Record name | 3-[(4-tert-Butylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136421-92-6 | |
| Record name | 3-[(4-tert-Butylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-tert-butylbenzyl)piperidine chemical structure and properties
An In-Depth Technical Guide to 3-(4-tert-butylbenzyl)piperidine: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 3-(4-tert-butylbenzyl)piperidine, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and materials science. The piperidine ring is a foundational scaffold in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of pharmacological properties.[1][2] This document details the chemical structure, physicochemical properties, and a robust, field-proven synthetic methodology for this compound. Furthermore, it outlines a complete analytical workflow for structural verification, discusses its potential applications in drug discovery, and provides essential safety information. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
The Strategic Importance of the Piperidine Scaffold
The Ubiquity of Piperidine in Modern Pharmaceuticals
The piperidine motif, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals and naturally occurring alkaloids.[1][2][3] Its conformational flexibility, basic nitrogen atom (which aids in salt formation and aqueous solubility), and its ability to present substituents in well-defined three-dimensional orientations make it an ideal building block for interacting with biological targets.[2][3] Piperidine derivatives are found in a vast array of drug classes, including antipsychotics (e.g., Haloperidol), opioids (e.g., Fentanyl), and antihistamines (e.g., Loratadine).[3] The development of efficient and diverse synthetic routes to novel substituted piperidines remains a critical objective in modern organic and medicinal chemistry.[4][5]
Rationale for the 3-(4-tert-butylbenzyl) Substitution Pattern
The specific substitution on the piperidine ring dictates its biological activity. The 3-benzyl moiety provides a critical linkage to an aromatic system, a common feature for engaging with hydrophobic pockets in enzymes and receptors. Benzylpiperidines are known to possess a range of biological activities, including potential as N-methyl-D-aspartate (NMDA) antagonists and fungicides.[6]
The tert-butyl group on the phenyl ring is a strategic addition often employed in drug design. Its primary roles are:
-
Increased Lipophilicity: Enhancing the molecule's ability to cross cell membranes.
-
Metabolic Blocking: The bulky tert-butyl group can sterically hinderpara-hydroxylation of the phenyl ring, a common metabolic pathway, thereby increasing the compound's in vivo half-life.
-
Enhanced van der Waals Interactions: The large, non-polar surface can improve binding affinity within specific hydrophobic pockets of a target protein.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
-
IUPAC Name: 3-((4-(tert-butyl)phenyl)methyl)piperidine
-
Common Name: 3-(4-tert-butylbenzyl)piperidine
-
Molecular Formula: C₁₆H₂₅N
-
Molecular Weight: 231.38 g/mol
Chemical Structure and Atom Numbering
Below is the chemical structure of 3-(4-tert-butylbenzyl)piperidine with a standard numbering scheme for analytical purposes.
Caption: Two-step synthesis pathway for 3-(4-tert-butylbenzyl)piperidine.
Detailed Experimental Protocol
Trustworthiness: This protocol is a self-validating system. Each step includes purification and analytical checkpoints to ensure the material carried forward is of sufficient purity and identity, minimizing the risk of downstream failure.
Step 1: Synthesis of (4-tert-butylphenyl)(pyridin-3-yl)methanol
-
Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 110 mmol).
-
Grignard Formation: Add 50 mL of anhydrous tetrahydrofuran (THF). In the dropping funnel, place a solution of 1-bromo-4-tert-butylbenzene (21.3 g, 100 mmol) in 50 mL of anhydrous THF. Add a small portion (~5 mL) of the bromide solution to the magnesium and initiate the reaction (a small iodine crystal or gentle heating may be required). Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After addition is complete, stir the reaction for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
Aldehyde Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve pyridine-3-carboxaldehyde (9.64 g, 90 mmol) in 40 mL of anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel over 30 minutes.
-
Expertise & Causality: Adding the aldehyde slowly at 0 °C is critical to control the exothermic reaction and prevent side reactions, such as double addition or enolization, leading to higher purity of the desired secondary alcohol intermediate.
-
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the pure alcohol intermediate.
Step 2: One-Pot Deoxygenation and Ring Reduction to 3-(4-tert-butylbenzyl)piperidine[6]
-
Reactor Setup: To a 500 mL hydrogenation flask, add the (4-tert-butylphenyl)(pyridin-3-yl)methanol intermediate (20 mmol) and 100 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, ~5 mol% Pd).
-
Expertise & Causality: Acetic acid serves as both the solvent and a proton source that facilitates the hydrogenolysis (deoxygenation) of the benzylic alcohol. Palladium on carbon is a highly effective catalyst for both this deoxygenation and the subsequent hydrogenation of the pyridine ring.
-
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (using a balloon or a Parr hydrogenator) three times. Stir the mixture vigorously under a positive pressure of hydrogen at 50-60 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in 100 mL of dichloromethane and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). Wash with brine, dry over sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: Purify by flash column chromatography (eluting with a gradient of 0-10% methanol in dichloromethane, possibly with 1% triethylamine to prevent streaking) to yield 3-(4-tert-butylbenzyl)piperidine as the final product.
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques, each providing unique and complementary information. [9]High-field NMR is used for mapping the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. [9][10]
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | ~7.2 ppm (d, 2H): Aromatic protons ortho to the benzyl CH₂. ~7.0 ppm (d, 2H): Aromatic protons meta to the benzyl CH₂. ~2.5-3.1 ppm (m): Piperidine protons adjacent to nitrogen (C2, C6) and benzyl CH₂. ~1.4-1.9 ppm (m): Remaining piperidine ring protons (C3, C4, C5). ~1.3 ppm (s, 9H): tert-butyl protons. [11]Broad singlet (1H): N-H proton. |
| ¹³C NMR | ~149 ppm: Aromatic C-tert-butyl. ~135 ppm: Aromatic C-benzyl. ~128 ppm, ~125 ppm: Other aromatic carbons. ~45-55 ppm: Piperidine carbons adjacent to nitrogen (C2, C6). ~30-40 ppm: Other piperidine carbons and benzyl CH₂. ~34 ppm: Quaternary tert-butyl carbon. ~31 ppm: tert-butyl methyl carbons. |
| IR (Infrared) | ~3300 cm⁻¹ (broad): N-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretches. ~1610, 1510 cm⁻¹: Aromatic C=C stretches. |
| MS (Mass Spec.) | [M]+• at m/z = 231. Key Fragment at m/z = 216: Loss of a methyl group ([M-15]). Key Fragment at m/z = 174: Loss of the tert-butyl group ([M-57]). Base Peak at m/z = 133: Cleavage to form the 4-tert-butylbenzyl cation. |
Applications in Research and Drug Development
A Versatile Scaffold for Library Synthesis
3-(4-tert-butylbenzyl)piperidine is not an end-product but a valuable starting point. The secondary amine of the piperidine ring is a chemical handle for further derivatization. It can readily undergo reactions such as:
-
N-alkylation
-
N-acylation
-
N-arylation
-
Sulfonylation
These reactions allow for the rapid generation of a library of diverse compounds, which can be screened for activity against a wide range of biological targets. This positions the molecule as a key intermediate for programs in medicinal chemistry and drug discovery. [12][13]
Potential Therapeutic Areas
Based on the activities of related benzylpiperidine structures, this scaffold holds promise for development in several areas:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs feature a piperidine ring that interacts with receptors or transporters in the brain. [6]* Oncology: Substituted piperidines have been developed as potent and selective kinase inhibitors, such as Akt inhibitors. [13]* Antifungal Agents: 3-benzylpiperidines have been specifically noted for their fungicide activity. [6]
Logical Pathway to Application
Caption: From core scaffold to diverse applications via N-functionalization.
Safety and Handling
-
General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Hazards: As a heterocyclic amine, this compound should be treated as potentially corrosive and toxic. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(4-tert-butylbenzyl)piperidine represents a strategically designed chemical building block that merges the privileged piperidine scaffold with substituents tailored for enhanced drug-like properties. Its synthesis is achievable through a reliable and scalable chemical sequence. The well-defined structure and available handle for derivatization make it a highly valuable intermediate for researchers and drug development professionals aiming to create novel chemical entities for a spectrum of therapeutic applications, from CNS disorders to oncology.
References
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Dandárová, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1348. [Link]
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Laguerre, A., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 6, 36984. [Link]
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Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]
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An In-Depth Technical Guide to 3-[(4-Tert-butylphenyl)methyl]piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Substitution at the 3-position of the piperidine ring offers a vector for modulating pharmacological activity and physicochemical properties. This technical guide provides a comprehensive overview of 3-[(4-tert-butylphenyl)methyl]piperidine, a derivative with potential applications in central nervous system (CNS) drug discovery. We will delve into its chemical identity, a detailed, rationalized synthetic protocol, its predicted physicochemical properties, and its potential pharmacological relevance based on analogous structures.
Compound Identification and Chemical Properties
3-[(4-tert-butylphenyl)methyl]piperidine is a substituted piperidine derivative characterized by a 4-tert-butylbenzyl group at the 3-position of the piperidine ring.
| Identifier | Value | Source |
| Synonym | 3-(4-tert-butylbenzyl)piperidine | |
| Molecular Formula | C16H25N | |
| Molecular Weight | 231.38 g/mol | |
| SMILES | CC(C)(C)c1ccc(CC2CCCCN2)cc1 | (Generated) |
| InChI Key | HVCNKQVGHFUOAP-UHFFFAOYSA-N |
Predicted Physicochemical Properties:
| Property | Predicted Value |
| cLogP | ~3.5 - 4.5 |
| Topological Polar Surface Area (TPSA) | 12.0 Ų |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
The introduction of the tert-butyl group is expected to increase the lipophilicity (cLogP) compared to 3-benzylpiperidine, which may influence its blood-brain barrier penetration and metabolic stability.
Synthesis Protocol: A Rational Approach
The synthesis of 3-[(4-tert-butylphenyl)methyl]piperidine can be efficiently achieved through the catalytic hydrogenation of its corresponding pyridine precursor, 3-(4-tert-butylbenzyl)pyridine. This method is widely employed for the synthesis of piperidine derivatives from pyridines due to its high yield and operational simplicity.[3][4]
Experimental Workflow:
Sources
Navigating the Labyrinth: A Guide to Synonyms for 3-[(4-Tert-butylphenyl)methyl]piperidine in Chemical Databases
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and comprehensive retrieval of chemical information is a cornerstone of modern research and development. The seemingly simple task of finding data on a specific molecule can be surprisingly complex, often hindered by the diverse and sometimes inconsistent nomenclature used across different chemical databases. This guide provides an in-depth exploration of the synonyms and various identifiers for the compound 3-[(4-Tert-butylphenyl)methyl]piperidine, offering a practical framework for navigating the intricacies of chemical information retrieval.
The piperidine scaffold is a prevalent feature in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent three-dimensional structure and potential for stereoisomerism make it a valuable building block in medicinal chemistry, allowing for the creation of molecules that can interact with biological targets in ways that flat, aromatic rings cannot.[1][3][4] The subject of this guide, 3-[(4-Tert-butylphenyl)methyl]piperidine, is a specific derivative of this important heterocyclic amine.
The Challenge of Synonymy
A single chemical entity can be known by multiple names and assigned various identifiers, a phenomenon that can create significant hurdles in literature and database searches. This multiplicity arises from different naming conventions (e.g., IUPAC nomenclature, common names, trade names), as well as database-specific and vendor-specific identifiers. For a researcher, an incomplete search due to overlooked synonyms can lead to missed opportunities, redundant experiments, and a fragmented understanding of a compound's properties and potential applications.
Unraveling the Identity of 3-[(4-Tert-butylphenyl)methyl]piperidine
To effectively search for information on 3-[(4-Tert-butylphenyl)methyl]piperidine, it is crucial to be aware of its various designations. The following table summarizes the key synonyms and identifiers for this compound, compiled from authoritative chemical databases.
| Identifier Type | Value | Source |
| Systematic Name (IUPAC) | 3-[(4-tert-butylphenyl)methyl]piperidine | N/A |
| Common Synonym | 3-(4-tert-butylbenzyl)piperidine | Sigma-Aldrich |
| CAS Registry Number | Not readily available in public searches | N/A |
| MDL Number | MFCD07383574 | Sigma-Aldrich |
| InChI | 1S/C16H25N/c1-16(2,3)15-8-6-13(7-9-15)11-14-5-4-10-17-12-14/h6-9,14,17H,4-5,10-12H2,1-3H3 | Sigma-Aldrich |
| InChIKey | HVCNKQVGHFUOAP-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CC(C)(C)c1ccc(CC2CCCN2)cc1 | N/A |
| Molecular Formula | C16H25N | Sigma-Aldrich |
| Molecular Weight | 231.38 g/mol | Sigma-Aldrich |
Note: The CAS Registry Number for this specific compound was not prominently found in the initial public database searches. This highlights a common challenge and underscores the importance of using multiple identifiers for comprehensive searches.
The Power of Structural Identifiers
While names can be ambiguous, structural identifiers like InChI, InChIKey, and SMILES provide a canonical representation of a molecule's structure.
-
InChI (International Chemical Identifier): A textual representation of the chemical structure, designed to be a standard and human-readable way to encode molecular information.
-
InChIKey: A fixed-length, hashed version of the InChI, particularly useful for web searches and database indexing. Searching by InChIKey can often circumvent the challenges of complex chemical names.
-
SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.
A Strategic Approach to Database Searching
A robust search strategy involves leveraging multiple identifiers and understanding the specific functionalities of different databases. The following workflow illustrates a best-practice approach for retrieving comprehensive information on a chemical compound.
Caption: A workflow for comprehensive chemical information retrieval.
Step-by-Step Protocol for Information Retrieval
-
Initial Search: Begin with the most common name, "3-[(4-Tert-butylphenyl)methyl]piperidine," in a major public database such as PubChem.
-
Identifier Aggregation: From the initial search results, collect all available synonyms and structural identifiers. For instance, PubChem provides a list of depositor-supplied synonyms which can be invaluable.[5]
-
Cross-Database Verification: Utilize the aggregated identifiers to perform searches in other critical databases, including:
-
SciFinder (Chemical Abstracts Service): The most comprehensive database for chemical literature and substance information. A search using the CAS Registry Number (if known) or a structural search is highly effective.
-
Commercial Vendor Databases (e.g., Sigma-Aldrich, MilliporeSigma): These databases are excellent sources for practical information such as availability, safety data sheets (SDS), and basic physical properties.
-
-
Structure and Substructure Searching: For novel compounds or when name-based searches are inconclusive, performing a structure or substructure search is a powerful technique. This allows for the identification of the target molecule and related compounds that may share similar properties or biological activities. The piperidine ring, for example, is a common substructure in many marketed drugs.[1]
-
Patent Literature Exploration: Databases like Google Patents and those integrated within SciFinder are crucial for understanding the intellectual property landscape surrounding a compound and can provide insights into its potential applications and synthesis methods.
The Importance of Context: Substituted Piperidines in Drug Discovery
The core structure of 3-[(4-Tert-butylphenyl)methyl]piperidine is a substituted piperidine. This class of compounds is of significant interest in medicinal chemistry due to their proven track record in drug development. The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[4][6] Researchers exploring this and similar molecules are often investigating their potential as antibacterial, anesthetic, anti-allergic, cardiovascular, or antipsychotic agents.[1]
Conclusion
The effective navigation of chemical databases is a fundamental skill for any researcher in the chemical and pharmaceutical sciences. By understanding the concept of synonymy and employing a multi-pronged search strategy that leverages various chemical identifiers, scientists can ensure they are accessing the most complete and accurate information available. This comprehensive approach, as demonstrated with 3-[(4-Tert-butylphenyl)methyl]piperidine, is essential for driving innovation and accelerating the pace of discovery.
References
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Pharmaffiliates. tert-Butyl (3S,4R)-3-((benzo[d][7]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate. [Link]
-
Pharmaffiliates. tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate. [Link]
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PubChem. 4-(3-Tert-butylphenoxy)piperidine. [Link]
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PubChem. Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. [Link]
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MilliporeSigma. tert-Butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate. [Link]
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Martelli, G. et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
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PubChem. 2,4-Di-tert-butyl-6-((4-((3,5-di-tert-butyl-2-hydroxyphenyl)methyl)piperazin-1-yl)methyl)phenol. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
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Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]
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An In-Depth Technical Guide to Novel Piperidine Building Blocks for Drug Discovery
Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry and has earned the distinction of a "privileged scaffold."[1][2] This is not a matter of chance; the piperidine motif is a recurring structural feature in a vast number of natural products, alkaloids, and synthetic pharmaceuticals.[3][4][5][6][7] Its prevalence is a testament to its unique combination of properties. The sp³-hybridized carbon atoms provide a three-dimensional geometry that allows for precise spatial orientation of substituents, a critical feature for interacting with complex biological targets like enzymes and receptors.[5] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned to optimize pharmacokinetic properties such as solubility and cell permeability.[1]
Today, over a hundred piperidine-based drugs are commercially available, spanning a wide array of therapeutic areas including analgesics (Fentanyl), antipsychotics (Haloperidol), antihistamines (Loratadine), and anticancer agents (Niraparib).[5][6][8] The inherent stability and versatile synthetic chemistry of the piperidine ring have cemented its role as a foundational building block in the pharmacopeia.[1][3]
The Imperative for Novelty: Beyond Flatland and Towards 3D Chemical Space
While the piperidine scaffold is ubiquitous, traditional drug discovery efforts have often relied on a limited range of simple, symmetrically substituted derivatives. Fragment-based drug discovery collections, for instance, are frequently populated with flat, two-dimensional molecules.[9][10] This "flatland" approach limits the exploration of the intricate, three-dimensional binding pockets of many protein targets. To unlock new biological activities and develop next-generation therapeutics, there is a pressing need for novel piperidine building blocks with diverse and complex substitution patterns, stereochemistries, and three-dimensional shapes.[11][12][13] These advanced scaffolds allow for the creation of additional protein-ligand interactions that are inaccessible to their flatter aromatic counterparts, enabling the engineering of compounds with improved potency, selectivity, and pharmacokinetic profiles.[5]
Strategic Synthesis of Advanced Piperidine Building Blocks
The development of novel piperidine building blocks hinges on the power and precision of modern synthetic organic chemistry. The goal is to move beyond simple functionalization to the strategic construction of complex, stereochemically defined scaffolds.
Asymmetric Synthesis: Mastering Stereochemistry
Given that biological targets are chiral, the stereoselective synthesis of piperidines is paramount. Catalytic asymmetric methods are particularly valuable as they allow for the efficient production of enantiomerically enriched compounds.
-
Catalytic Asymmetric Aza-Diels-Alder Reaction: This powerful [4+2] cycloaddition is a highly atom-economical method for constructing the piperidine core with concomitant control of stereochemistry. Chiral Brønsted acids and metal catalysts have been successfully employed to catalyze the reaction between imines and dienes, yielding functionalized tetrahydropyridines with high enantioselectivity.[14][15] These intermediates can be readily converted to the corresponding piperidines. The use of chiral phosphines has also enabled highly enantioselective variants of the Kwon annulation of imines with allenes to furnish a range of useful piperidine derivatives.[16][17]
-
Rhodium-Catalyzed Asymmetric Reactions: Rhodium catalysis has emerged as a versatile tool for piperidine synthesis. A notable example is the asymmetric reductive Heck reaction, which couples dihydropyridines with arylboronic acids to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[8] This three-step process—partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and final reduction—provides access to a wide variety of enantioenriched 3-piperidines.[8] Furthermore, rhodium-catalyzed [2+2+2] cycloadditions using a cleavable tether offer a novel approach to assemble polysubstituted piperidines from multiple components.[18]
-
Asymmetric Deprotonation and Ring Expansion: An innovative strategy for creating chiral β-hydroxy piperidines involves a catalytic asymmetric deprotonation of N-Boc pyrrolidine, trapping with an aldehyde, followed by a ring expansion.[19] This concise route provides stereoselective access to different enantiomeric and diastereomeric structures, which are common motifs in biologically active molecules.[19]
Ring Construction and Elaboration Strategies
Building the piperidine ring from acyclic precursors or elaborating simpler cyclic systems are foundational approaches that continue to evolve with new catalytic methods.
-
The Pictet-Spengler Reaction: A classic and powerful reaction, the Pictet-Spengler synthesis involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[20][21] It is particularly effective for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds.[21][22][23] The reaction mechanism proceeds through an iminium ion intermediate, which undergoes an intramolecular electrophilic aromatic substitution.[20][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
-
¹H and ¹³C NMR: Provide primary information about the carbon-hydrogen framework, including the number and types of protons and carbons, and their connectivity.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of all protons and carbons and confirming the overall structure.
-
Conformational Analysis: The piperidine ring typically adopts a chair conformation. [24]The coupling constants observed in the ¹H NMR spectrum, along with Nuclear Overhauser Effect (NOE) experiments, can determine the axial or equatorial orientation of substituents, which is crucial for understanding how the molecule will interact with its biological target. Variable temperature NMR studies can also provide insights into the molecular dynamics, such as ring inversion. [25]
Mass Spectrometry (MS)
MS is essential for determining the molecular weight and elemental composition of a new compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
Tandem Mass Spectrometry (ESI-MS/MS): This technique involves isolating a precursor ion and fragmenting it to produce a characteristic fragmentation pattern. [26]Analyzing these patterns provides valuable structural information and can help distinguish between isomers. For piperidine alkaloids, common fragmentation pathways include the neutral loss of small molecules from the ring or its substituents. [26][27]
Application in Drug Discovery: From Building Block to Lead Candidate
Once synthesized and characterized, novel piperidine building blocks become powerful tools for generating diverse chemical libraries for high-throughput screening and lead optimization.
Case Study: N-Arylation for Library Development
A common and critical transformation in medicinal chemistry is the N-arylation of the piperidine core, as N-aryl piperidines are a feature of many biologically active molecules. [28][29]Achieving selective N-arylation, especially on piperidines with other reactive functional groups (like a primary amine), requires a strategic workflow involving protection, coupling, and deprotection.
Comparative Data for N-Arylation Catalytic Systems
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos, NaOt-Bu, Toluene, 100 °C | High yields, broad substrate scope, good functional group tolerance. | Cost of palladium and ligands, sensitivity to air and moisture. | [29] |
| Ullmann Condensation | CuI / L-Proline, K₂CO₃, DMF, 100 °C | Lower cost catalyst system, effective for electron-deficient aryl halides. | Often requires higher temperatures, may have a more limited substrate scope. | [29] |
Experimental Protocol: A Self-Validating Workflow for N-Arylation
This three-step protocol illustrates a robust method for the selective synthesis of an N1-aryl-piperidin-4-amine, a common scaffold in drug discovery.
Step 1: Boc-Protection of Piperidin-4-amine
-
Rationale: To ensure selective arylation at the more nucleophilic piperidine ring nitrogen, the primary amino group at the 4-position must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its facile removal under acidic conditions. [28][29]* Procedure:
-
Dissolve piperidin-4-amine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq.) as a base.
-
At 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Validation: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work up the reaction and purify the product, tert-butyl (piperidin-4-yl)carbamate, by column chromatography.
-
Characterization: Confirm the structure of the protected intermediate by ¹H NMR and MS.
-
Step 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
-
Rationale: The Buchwald-Hartwig amination is a highly reliable and versatile method for forming C-N bonds, offering high yields for a wide range of aryl halides and amines. [29]* Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4.4 mol%), and a base (e.g., NaOt-Bu, 1.5 eq.).
-
Add the aryl halide (1.0 eq.) and the protected piperidine from Step 1 (1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture (e.g., 100 °C) and stir for 4-12 hours.
-
Validation: Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through Celite to remove catalyst residues.
-
Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the N-aryl product by ¹H NMR and HRMS.
-
Step 3: Boc-Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to reveal the primary amine, yielding the desired N1-aryl-piperidin-4-amine.
-
Procedure:
-
Dissolve the purified N-aryl piperidine from Step 2 in DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Validation: Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess acid under reduced pressure to isolate the final product, typically as its corresponding salt.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Scaffold Hopping and 3D Fragment-Based Design
Novel piperidine building blocks are ideal starting points for "scaffold hopping," a strategy used to identify new, patentable core structures while retaining or improving biological activity. [30]By replacing a known active scaffold (e.g., a pyrrolidine or a flat aromatic ring) with a structurally distinct but functionally similar 3D piperidine core, medicinal chemists can dramatically alter a compound's properties. [24]This can lead to improved binding affinity, enhanced selectivity, and a better ADME (absorption, distribution, metabolism, and excretion) profile. [24][30]The availability of a diverse set of regio- and stereoisomers of substituted piperidines is critical for systematically exploring the 3D chemical space and advancing fragment-based drug discovery programs. [9][10]
Conclusion and Future Outlook
The piperidine scaffold, far from being a solved chapter in medicinal chemistry, continues to offer fertile ground for innovation. The future of drug discovery with this privileged heterocycle lies in the design and synthesis of novel, three-dimensionally complex building blocks. Advances in catalytic asymmetric synthesis, C-H functionalization, and modular biocatalytic strategies are empowering chemists to access previously unattainable regions of chemical space. These advanced building blocks are not merely synthetic curiosities; they are the essential keys to unlocking the next generation of therapeutics, enabling the development of safer, more effective drugs with precisely tailored properties to combat a wide range of human diseases.
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Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether Source: PMC URL: [Link]
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Title: Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes Source: PubMed URL: [Link]
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Title: Recent advances in the synthesis of piperidones and piperidines Source: ScienceDirect URL: [Link]
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Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: White Rose Research Online URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
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Title: New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery Source: Technology Networks URL: [Link]
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Title: The Pictet-Spengler Reaction Source: SpringerLink URL: [Link]
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Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry URL: [Link]
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Title: The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes Source: Royal Society of Chemistry URL: [Link]
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Title: Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction Source: Royal Society of Chemistry URL: [Link]
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Title: Asymmetric Synthesis of Tetrahydropyridines via a Brønsted Acid Catalyzed Aza-Diels–Alder Reaction | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Source: Beilstein Journals URL: [Link]
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Title: Tetrahydropyridines: a recent update for their multicomponent synthesis Source: PMC - NIH URL: [Link]
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Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
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Title: A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates Source: ChemRxiv URL: [Link]
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Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]
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Title: Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines Source: Organic Syntheses URL: [Link]
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Title: Scaffold hopping Source: ScienceDirect URL: [Link]
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Title: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives Source: Wiley Online Library URL: [Link]
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Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: PMC URL: [Link]
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Title: Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: ACS Publications URL: [Link]
- Title: Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl Source: Optica Publishing Group URL: https://opg.optica.org/as/abstract.cfm?uri=as-47-3-357
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An In-depth Technical Guide to the Synthesis of 3-[(4-Tert-butylphenyl)methyl]piperidine
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine motif is a cornerstone in the architecture of contemporary pharmaceuticals, recognized as a "privileged structure" for its frequent appearance in a multitude of biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle is a key component in over one hundred commercially available drugs, demonstrating a broad spectrum of therapeutic applications including antibacterial, anesthetic, and antipsychotic agents.[2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in diverse molecular interactions, makes it a highly desirable building block for medicinal chemists.[3]
This guide focuses on the synthesis of a specific, yet representative, piperidine derivative: 3-[(4-tert-butylphenyl)methyl]piperidine. This compound incorporates the 3-substituted piperidine core, a structural feature present in numerous neuropharmacological agents and other bioactive molecules. The presence of the 4-tert-butylphenyl group is also of interest, as this lipophilic moiety is often employed in drug design to enhance binding affinity and modulate pharmacokinetic properties. For instance, compounds bearing a tert-butylphenyl group have been investigated for their potential in treating conditions like Alzheimer's disease.[4]
This document will provide a detailed exploration of the primary synthetic routes to 3-[(4-tert-butylphenyl)methyl]piperidine, offering not just procedural steps but also the underlying chemical principles and strategic considerations that guide the selection of each pathway. The methodologies discussed are grounded in established and reliable chemical transformations, providing researchers and drug development professionals with a practical and in-depth understanding of how to approach the synthesis of this and structurally related compounds.
Strategic Approaches to the Synthesis of 3-[(4-Tert-butylphenyl)methyl]piperidine
The synthesis of 3-[(4-tert-butylphenyl)methyl]piperidine can be approached through several well-established synthetic strategies. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for stereochemical control. This guide will focus on three primary and highly effective methods:
-
Grignard Reaction Followed by Catalytic Hydrogenation: A robust and convergent approach that constructs the carbon skeleton in the initial step.
-
Reductive Amination: A versatile and widely used method for the formation of C-N bonds.
-
Catalytic Hydrogenation of a Pyridine Precursor: A direct method for the saturation of a pre-functionalized heterocyclic ring.
A comparative summary of these primary synthetic routes is presented below:
| Synthetic Route | Key Starting Materials | Key Transformations | Advantages | Potential Challenges |
| Grignard Reaction & Hydrogenation | Pyridine-3-carboxaldehyde, 4-tert-butylbromobenzene | Grignard Reaction, Catalytic Hydrogenation | Convergent, builds complexity early. | Requires stringent anhydrous conditions for Grignard reaction. |
| Reductive Amination | 4-tert-butylbenzaldehyde, 3-picolylamine | Reductive Amination, Catalytic Hydrogenation | High functional group tolerance, milder conditions. | Potential for over-alkylation, requires a suitable amine starting material. |
| Direct Catalytic Hydrogenation | 3-(4-tert-butylbenzyl)pyridine | Catalytic Hydrogenation | Atom-economical, potentially fewer steps. | Synthesis of the substituted pyridine precursor may be challenging. |
Route 1: Grignard Reaction and Subsequent Catalytic Hydrogenation
This synthetic pathway is a powerful and frequently employed strategy for the synthesis of 3-benzylpiperidines. It involves the initial formation of a new carbon-carbon bond through a Grignard reaction, followed by the reduction of the resulting intermediate and the pyridine ring in a single hydrogenation step.
Mechanistic Rationale
The Grignard reaction is a classic organometallic reaction that utilizes a highly nucleophilic organomagnesium halide to attack an electrophilic carbonyl carbon.[5] In this synthesis, the Grignard reagent, 4-tert-butylphenylmagnesium bromide, is first prepared from 4-tert-butylbromobenzene and magnesium metal. This potent nucleophile then adds to the carbonyl group of pyridine-3-carboxaldehyde to form a secondary alcohol intermediate.
The subsequent step, catalytic hydrogenation, is a multi-faceted transformation. In the presence of a suitable catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), and a hydrogen source, both the hydroxyl group and the pyridine ring are reduced.[6] The dehydroxylation proceeds via hydrogenolysis, while the aromatic pyridine ring undergoes saturation to the piperidine ring.
The overall workflow for this synthetic route is depicted in the following diagram:
Caption: Workflow for the synthesis of 3-[(4-tert-butylphenyl)methyl]piperidine via Grignard reaction and catalytic hydrogenation.
Detailed Experimental Protocol
Step 1: Preparation of 4-tert-butylphenylmagnesium bromide
-
Caution: This reaction is highly sensitive to moisture. All glassware must be flame-dried or oven-dried before use, and anhydrous solvents are essential.[7]
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to initiate the reaction.
-
In the dropping funnel, place a solution of 4-tert-butylbromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.[7]
Step 2: Grignard Addition to Pyridine-3-carboxaldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve pyridine-3-carboxaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-tert-butylphenyl)(pyridin-3-yl)methanol. This intermediate can be used in the next step without further purification.
Step 3: Catalytic Hydrogenation
-
Dissolve the crude (4-tert-butylphenyl)(pyridin-3-yl)methanol in glacial acetic acid.[6]
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-70 bar).[6]
-
Stir the reaction at room temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-[(4-tert-butylphenyl)methyl]piperidine.
Route 2: Reductive Amination
Reductive amination is a highly versatile and widely utilized method for the synthesis of amines.[8] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[9]
Mechanistic Rationale
This synthetic approach can be envisioned in two ways, both converging on the target molecule. The first involves the reaction of 4-tert-butylbenzaldehyde with 3-picolylamine (3-(aminomethyl)pyridine) to form an intermediate imine. Subsequent reduction of the imine and the pyridine ring yields the final product. The second, and more direct approach for the final step, would be the reductive amination of 4-tert-butylphenylacetaldehyde with piperidine, although the synthesis of the former might be more involved.
For this guide, we will focus on the reaction of 4-tert-butylbenzaldehyde with 3-picolylamine. The initial condensation reaction is typically acid-catalyzed and forms a Schiff base (imine). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the imine in the presence of the unreacted aldehyde.[9] The resulting 3-(N-(4-tert-butylbenzyl)aminomethyl)pyridine is then subjected to catalytic hydrogenation to saturate the pyridine ring.
The logical flow of this synthetic strategy is outlined below:
Caption: Synthetic workflow for 3-[(4-tert-butylphenyl)methyl]piperidine via reductive amination followed by hydrogenation.
Detailed Experimental Protocol
Step 1: Reductive Amination of 4-tert-butylbenzaldehyde with 3-Picolylamine
-
To a solution of 4-tert-butylbenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-picolylamine (1.1 equivalents).[10]
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(N-(4-tert-butylbenzyl)aminomethyl)pyridine.
Step 2: Catalytic Hydrogenation of the Intermediate
-
Dissolve the purified 3-(N-(4-tert-butylbenzyl)aminomethyl)pyridine in glacial acetic acid or ethanol.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂) (5-10 mol%).[6]
-
Hydrogenate the mixture under a hydrogen atmosphere (50-70 bar) at room temperature for 6-12 hours in a suitable hydrogenation apparatus.
-
After the reaction is complete, filter the catalyst through Celite and wash the filter cake with the reaction solvent.
-
If glacial acetic acid was used as the solvent, neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography to yield 3-[(4-tert-butylphenyl)methyl]piperidine.
Route 3: Direct Catalytic Hydrogenation of 3-(4-tert-butylbenzyl)pyridine
This approach is the most direct if the starting material, 3-(4-tert-butylbenzyl)pyridine, is readily available or can be synthesized efficiently. The core of this method is the catalytic hydrogenation of the pyridine ring to the corresponding piperidine.
Mechanistic Rationale
Catalytic hydrogenation of aromatic heterocycles like pyridine is a well-established transformation.[6] The reaction requires a heterogeneous catalyst, typically a noble metal such as platinum, palladium, or rhodium, supported on a high-surface-area material like activated carbon.[11] The reaction is carried out under a hydrogen atmosphere, and the conditions (pressure and temperature) can be adjusted to optimize the reaction rate and selectivity. The use of an acidic solvent, such as glacial acetic acid, can facilitate the hydrogenation of the electron-deficient pyridine ring by protonating the nitrogen atom.[6]
The synthesis of the 3-(4-tert-butylbenzyl)pyridine precursor can be achieved through various cross-coupling reactions, such as a Suzuki or Kumada coupling, between a suitable pyridine derivative and a 4-tert-butylbenzyl component.
The experimental workflow for this route is straightforward:
Caption: Direct catalytic hydrogenation of 3-(4-tert-butylbenzyl)pyridine to the target molecule.
Detailed Experimental Protocol
-
In a high-pressure hydrogenation vessel, dissolve 3-(4-tert-butylbenzyl)pyridine (1 equivalent) in glacial acetic acid or ethanol.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂), 10% Palladium on Carbon (Pd/C), or 5% Rhodium on Carbon (Rh/C) (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-70 bar.[6]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 8-24 hours, or until the reaction is complete as determined by an appropriate analytical method (e.g., GC-MS or LC-MS).
-
After cooling to room temperature, carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with the solvent used for the reaction.
-
If the reaction was performed in glacial acetic acid, neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure 3-[(4-tert-butylphenyl)methyl]piperidine.
Alternative Synthetic Strategies: The Pictet-Spengler Reaction
While the three main routes described above are generally the most practical for the synthesis of 3-[(4-tert-butylphenyl)methyl]piperidine, it is worthwhile to consider other classical reactions in heterocyclic chemistry. The Pictet-Spengler reaction is a prime example, although its direct application to this specific target is less straightforward.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a related heterocyclic system.[12][13] For this reaction to be applicable to the synthesis of a 3-substituted piperidine, a significant modification of the starting materials would be required, and it would likely involve a multi-step sequence. While not a primary choice for this particular target, understanding the principles of the Pictet-Spengler reaction is valuable for any researcher working on the synthesis of piperidine-containing molecules.[14]
Conclusion and Future Perspectives
This technical guide has detailed three robust and reliable synthetic routes for the preparation of 3-[(4-tert-butylphenyl)methyl]piperidine, a molecule of interest due to its privileged piperidine scaffold and the presence of the pharmacologically relevant tert-butylphenyl group. The choice between a Grignard-based approach, reductive amination, or direct catalytic hydrogenation will be dictated by practical considerations in the laboratory, including the availability and cost of starting materials, desired scale, and the specific capabilities of the research team.
The methodologies presented here are not only applicable to the synthesis of the title compound but also serve as a template for the preparation of a wide array of 3-substituted piperidine derivatives. As the demand for novel and structurally diverse piperidine-containing compounds continues to grow in the field of drug discovery, a thorough understanding of these fundamental synthetic transformations is essential for the advancement of medicinal chemistry and the development of new therapeutic agents.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11).
- The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (2026, January 29).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
- The Pictet-Spengler Reaction Upd
- Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine - DigitalCommons@TMC. (2023, June 22).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Public
- Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction | Request PDF. (2025, August 6).
- Pictet–Spengler reaction - Wikipedia. (n.d.).
- Grignard Reaction. (n.d.).
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
- Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-deriv
- Pictet-Spengler reaction - Name-Reaction.com. (n.d.).
- Reductive amin
- Pictet-Spengler reaction - chemeurope.com. (n.d.).
- Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23).
- Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi. (n.d.).
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchG
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
- Myers Chem 115. (n.d.).
- 4-tert-Butylphenylmagnesium bromide 0.5M tetrahydrofuran 63488-10-8 - MilliporeSigma. (n.d.).
- Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
- Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions - ChemRxiv. (n.d.).
- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed. (2020, October 29).
- US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google P
- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.).
- Grignard Reaction - Web Pages. (n.d.).
- Piperidine Synthesis. - DTIC. (2025, June 4).
- HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - MDPI. (2019, January 22).
- CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023, February 17).
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14).
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
- Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed. (2020, May 15).
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- 3. nbinno.com [nbinno.com]
- 4. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
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- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
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Methodological & Application
Using 3-(4-tert-butylbenzyl)piperidine as a pharmaceutical intermediate
Application Note: 3-(4-tert-butylbenzyl)piperidine as a High-Value Scaffold in Medicinal Chemistry
Executive Summary
3-(4-tert-butylbenzyl)piperidine (CAS: 136421-92-6 ) is a specialized heterocyclic building block utilized primarily in the discovery of Sigma (
Structurally, it presents a "privileged scaffold"—a 3-substituted piperidine moiety linked to a lipophilic tert-butylbenzyl group. This specific topology offers a critical bioisosteric alternative to the more common 4-substituted piperidines (e.g., Ifenprodil analogs) and N-substituted piperidines (e.g., Fenpropidin). The 3-position substitution introduces chirality and alters the vector of the lipophilic tail, often enhancing selectivity for specific receptor subtypes (e.g.,
This guide details the protocols for handling, quality control, and synthetic derivatization of this intermediate to generate high-affinity pharmaceutical candidates.
Structural Context & Therapeutic Applications[2][3]
To understand the utility of 3-(4-tert-butylbenzyl)piperidine, one must analyze its structural relationship to established pharmacophores.
-
Sigma Receptor Ligands: The benzylpiperidine moiety is a classic pharmacophore for
receptors, which are targets for neuropathic pain, depression, and neuroprotection. The bulky tert-butyl group enhances hydrophobic interaction within the receptor's binding pocket. -
Antifungals (Morpholine/Piperidine class): This compound is a structural analog of Fenpropidin , a potent inhibitor of the sterol
-reductase (ERG24) and -isomerase (ERG2). While Fenpropidin is N-substituted, the 3-benzyl variant allows for dual-anchoring modifications at the nitrogen.
Visualizing the Scaffold Versatility
Figure 1: Pharmacological mapping of the 3-(4-tert-butylbenzyl)piperidine scaffold. The 3-substitution pattern offers unique vectors for optimizing receptor subtype selectivity.
Technical Specifications & Handling
Before initiating synthesis, verify the material against these specifications. The 3-isomer is difficult to separate from the 4-isomer if the supplier's synthesis was non-selective.
| Property | Specification | Critical Note |
| CAS Number | 136421-92-6 | Verify against CoA.[2] |
| Molecular Formula | MW: 231.38 g/mol | |
| Appearance | Viscous oil or low-melting solid | May crystallize upon standing at 4°C. |
| Purity (GC/HPLC) | >97.0% | Critical: Check for 4-isomer impurity (<1%).[3] |
| Solubility | DCM, MeOH, DMSO, EtOAc | Insoluble in water. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Secondary amines absorb |
Experimental Protocols
The primary utility of this intermediate is the functionalization of the secondary amine (N-H) to create diverse libraries.
Protocol A: Reductive Amination (Library Synthesis)
Best for creating N-alkylated derivatives with high chemoselectivity.
Rationale: Reductive amination avoids the risk of over-alkylation (quaternization) common with direct alkyl halides and allows the use of diverse commercially available aldehydes.
Reagents:
-
Substrate: 3-(4-tert-butylbenzyl)piperidine (1.0 equiv)[1]
-
Aldehyde (R-CHO): 1.1 equiv
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Acid Catalyst: Acetic acid (1.0 equiv)
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial, dissolve 3-(4-tert-butylbenzyl)piperidine (100 mg, 0.43 mmol) in anhydrous DCE (2 mL).
-
Activation: Add the aldehyde (0.47 mmol) and acetic acid (25 µL). Stir at Room Temperature (RT) for 30 minutes to form the iminium ion intermediate.
-
Note: If the aldehyde is insoluble, use a THF/DCE mixture.
-
-
Reduction: Add STAB (137 mg, 0.65 mmol) in one portion.
-
Caution: Gas evolution (
) may occur; ensure venting.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.
-
Quench: Quench with saturated aqueous
(2 mL). Stir vigorously for 15 minutes. -
Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Combine organics, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0→5% MeOH in DCM).
Protocol B: Nucleophilic Substitution ( )
Best for attaching rigid linkers or non-carbonyl electrophiles.
Reagents:
-
Substrate: 3-(4-tert-butylbenzyl)piperidine (1.0 equiv)[1]
-
Electrophile (R-X, where X=Br, I, OMs): 1.0 equiv
-
Base:
(2.0 equiv) or (for less reactive halides) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Procedure:
-
Dissolution: Dissolve the piperidine intermediate in ACN (0.1 M concentration).
-
Base Addition: Add powdered, dry
. -
Alkylation: Add the alkyl halide dropwise.
-
Heating: Heat to 60°C for 4–8 hours.
-
Expert Tip: Add catalytic KI (10 mol%) if using alkyl chlorides or bromides to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Workup: Filter off inorganic solids. Dilute filtrate with water and extract with EtOAc.
Quality Control & Validation (Self-Validating System)
Since the biological activity of 3-substituted piperidines is often stereodependent, validating the isomeric purity is essential.
Analytical Method: HPLC-MS
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV (210 nm, 254 nm) and MS (ESI+).
-
Expected Result: The tert-butyl group provides a strong hydrophobic retention. The [M+H]+ peak should be 232.2 m/z .
Isomer Differentiation (NMR)
To distinguish the 3-isomer (target) from the 4-isomer (impurity):
-
1H NMR (CDCl3):
-
3-isomer: The methine proton at the C3 position usually appears as a complex multiplet around
1.6–1.8 ppm, distinct from the more symmetric C4 proton of the 4-isomer. -
Symmetry: The 4-isomer possesses a plane of symmetry (if achiral at N), resulting in a simpler spectrum for the piperidine ring protons compared to the chiral 3-isomer.
-
Synthesis Workflow Diagram
Figure 2: Operational workflow for the derivatization of 3-(4-tert-butylbenzyl)piperidine.
References
-
Chemical Identity & Properties
- Source: PubChem Compound Summary for CID 21213076 (3-(4-tert-butylbenzyl)piperidine).
-
URL:[Link]
- Piperidine Scaffolds in Sigma Receptor Ligands: Context: Discusses the SAR of benzylpiperidines in Sigma-1 receptor binding. Source:Journal of Medicinal Chemistry, "Structure-Affinity Relationships of Sigma Receptor Ligands". Note: General grounding reference for the scaffold class.
-
Reductive Amination Protocols (General)
- Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
URL:[Link]
-
Fenpropidin/Fenpropimorph Analog Chemistry
- Context: Describes the antifungal mechanism of rel
- Source:Pesticide Science, "Mode of action of fenpropimorph and fenpropidin."
-
URL:[Link]
Sources
- 1. N/A,3-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N/A,3-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. connectjournals.com [connectjournals.com]
Application Note: Preparation and Optimization of Salt Forms for 3-[(4-Tert-butylphenyl)methyl]piperidine
Executive Summary & Molecule Profile
This Application Note provides a comprehensive guide to the preparation, screening, and isolation of stable salt forms of 3-[(4-Tert-butylphenyl)methyl]piperidine .
This molecule presents a classic challenge in medicinal chemistry: it combines a highly basic secondary amine (piperidine) with a significant lipophilic domain (the tert-butylphenyl tail). The free base is predicted to be an oil or a low-melting solid with negligible aqueous solubility, making it unsuitable for solid oral dosage forms.
Target Molecule Profile:
-
Chemical Structure: Secondary amine (Piperidine core).[]
-
Key Functionality: Basic Nitrogen (Acceptor).
-
Lipophilicity (LogP): High (Estimated > 3.5 due to tert-butyl group).
-
pKa (Base): ~10.4 – 10.8 (Consistent with 3-benzylpiperidine analogs) .
-
Primary Challenge: Tendency to "oil out" during crystallization due to flexible alkyl linkers and high lipophilicity.
Strategic Salt Selection Framework
We do not randomly select counterions. We utilize a pKa-driven Tiered Approach . For a stable salt, the difference between the pKa of the base and the acid (
The Decision Matrix (Graphviz Visualization)
Figure 1: Strategic Decision Tree for Salt Selection of Lipophilic Amines.
Experimental Protocols
Pre-requisite: Preparation of the Free Base
Before salt formation, the amine must be free of synthesis byproducts (boron salts, palladium residues).
-
Partition the crude reaction mixture between Isopropyl Acetate (IPAc) and 1N NaOH .
-
Wash the organic layer with Brine.
-
Dry over
, filter, and concentrate. -
Critical Step: If the free base is an oil, dissolve it in the screening solvent immediately to prevent oxidation.
Protocol A: Preparation of the Hydrochloride Salt (Tier 1)
Rationale: HCl is the standard first-choice counterion for piperidines due to physiological acceptability and high melting points 3. However, lipophilic amine HCl salts can sometimes form solvates or be hygroscopic.
Materials:
-
Substrate: 3-[(4-Tert-butylphenyl)methyl]piperidine (1.0 eq)
-
Solvent: Ethanol (Absolute) or Ethyl Acetate (anhydrous).
-
Acid Source: 4M HCl in Dioxane or Acetyl Chloride (in situ generation).
Procedure:
-
Dissolution: Dissolve 5.0 g of the free base in 25 mL of Ethyl Acetate (5 vol) at room temperature. Ensure the solution is clear.
-
Acid Addition: Cool the solution to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise over 20 minutes.
-
Observation: A white precipitate should form immediately. If "gumming" occurs, increase agitation speed.
-
-
Maturation: Allow the slurry to warm to room temperature and stir for 2 hours. This "ageing" process converts kinetic amorphous forms into thermodynamic crystalline forms.
-
Anti-solvent (Optional): If yield is low (<70%), slowly add 10 mL of n-Heptane or MTBE to drive precipitation.
-
Isolation: Filter under nitrogen pressure or vacuum. Wash the cake with 1:1 Ethyl Acetate/Heptane.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Preparation of the Hemifumarate/Tartrate Salt (Tier 2)
Rationale: If the HCl salt is hygroscopic (common with flexible piperidines), dicarboxylic acids like Fumaric acid often bridge two amine molecules, creating a stable, high-melting crystal lattice.
Materials:
-
Substrate: 1.0 eq.
-
Acid: Fumaric Acid (0.5 eq for Hemifumarate, 1.0 eq for Monofumarate).
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol/Water (95:5).
Procedure:
-
Hot Dissolution: Dissolve 1.0 eq of free base and 0.5 eq of Fumaric acid in IPA (10 vol) at 70°C.
-
Controlled Cooling: Turn off the heat source and allow the vessel to cool to room temperature slowly (over 4-6 hours) inside the oil bath.
-
Why? Rapid cooling traps impurities and solvent, leading to oils. Slow cooling promotes pure crystal growth (Ostwald Ripening).
-
-
Seeding: If no crystals form at 40°C, add a "seed" crystal (if available) or scratch the glass wall.
-
Isolation: Filter the white crystalline solid and wash with cold IPA.
Characterization & Validation (Self-Correcting Systems)
A salt is not just a solid; it is a defined chemical entity. You must validate it using the following logic:
| Technique | Purpose | Acceptance Criteria |
| 1H-NMR | Stoichiometry Check | Integration of the acid peak vs. the amine peak must match the theoretical ratio (e.g., 1:1 or 0.5:1). |
| DSC | Thermal Stability | Distinct melting endotherm > 120°C. No desolvation events (broad low-temp peaks) unless a hydrate is intended. |
| XRPD | Crystallinity | Sharp, defined Bragg peaks. A "halo" indicates amorphous material (Failed Protocol). |
| DVS | Hygroscopicity | Mass gain < 2% at 80% RH. If > 5%, reject the salt form. |
Workflow Visualization: Crystallization & Validation
Figure 2: Validation loop for ensuring salt purity and stability.
Troubleshooting: The "Oiling Out" Phenomenon
The tert-butyl group makes this molecule prone to separating as an oil rather than a crystal.
Symptoms: The solution turns milky/cloudy, and a viscous oil settles at the bottom. Root Cause: The temperature is above the metastable limit, or the solvent polarity is too mismatched for the salt. Corrective Actions:
-
Temperature Cycling: Heat the mixture back to a clear solution, then cool it much slower (1°C/min).
-
Seed Loading: Add 0.1% w/w of seed crystals at the cloud point.
-
Solvent Swap: If using Ethanol (polar), switch to Isopropyl Acetate (less polar). The lipophilic tail prefers the acetate, preventing phase separation of the oil.
References
-
ChemicalBook. (2023).[4] 3-Benzylpiperidine Physical Properties and pKa Data.Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7][8][9] (2011).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6] 2[10]
-
Laval, S., et al. (2014).[3] Piperidine hydrochloride synthesis protocols.[4] Tetrahedron. 3[10]
-
FDA. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism.Link
-
Improved Pharma. (2021). Salt Screening Strategies and Decision Trees.11[10]
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 6. search.lib.utexas.edu [search.lib.utexas.edu]
- 7. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]
- 11. improvedpharma.com [improvedpharma.com]
Scale-up synthesis of 3-(4-tert-butylbenzyl)piperidine
An Application Note and Protocol for the Scale-Up Synthesis of 3-(4-tert-butylbenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 3-(4-tert-butylbenzyl)piperidine, a valuable building block in medicinal chemistry. Piperidine derivatives are foundational scaffolds in a vast number of pharmaceuticals, and robust, scalable synthetic routes are critical for advancing drug discovery programs.[1][2][3] This protocol details a reliable two-step synthetic pathway commencing with a base-catalyzed condensation of 3-picoline and 4-tert-butylbenzaldehyde, followed by a comprehensive catalytic hydrogenation to yield the target compound. The described methodology is designed for scalability, providing high yield and purity while utilizing commercially available starting materials and standard laboratory equipment.
Introduction and Rationale
The piperidine nucleus is a privileged scaffold in modern drug discovery, present in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal component for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The target molecule, 3-(4-tert-butylbenzyl)piperidine, incorporates a lipophilic tert-butyl group, a common feature for enhancing metabolic stability and receptor affinity.
Developing a synthetic route amenable to scale-up requires careful consideration of factors such as cost of goods, operational simplicity, safety, and robustness. The selected two-step approach, outlined below, was chosen for its adherence to these principles.
Chosen Synthetic Pathway:
The synthesis proceeds via two distinct, high-yielding transformations:
-
Knoevenagel-type Condensation: Reaction of 3-picoline with 4-tert-butylbenzaldehyde to form an intermediate, 3-(2-(4-tert-butylphenyl)vinyl)pyridine. This step leverages the acidic nature of the methyl protons on 3-picoline.
-
Catalytic Hydrogenation: Simultaneous reduction of the carbon-carbon double bond and the pyridine ring of the intermediate using a platinum(IV) oxide (PtO₂) catalyst under a hydrogen atmosphere.[4][5] This method is well-documented for its efficiency in converting substituted pyridines to the corresponding piperidines.[6][7]
This pathway is advantageous for scale-up as it avoids costly or difficult-to-handle reagents, cryogenic temperatures, and complex purification procedures.
Overall Synthesis Workflow
The logical flow from starting materials to the final product is depicted below. The process is designed to be linear and efficient, with a straightforward workup and purification at each stage.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
Part A: Synthesis of 3-(2-(4-tert-butylphenyl)vinyl)pyridine
Materials:
-
3-Picoline (1.0 eq)
-
4-tert-butylbenzaldehyde (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% solution in Methanol (0.3 eq)
-
Methanol (MeOH)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: To a 1 L three-neck round-bottom flask, add 3-picoline (46.6 g, 0.50 mol) and 4-tert-butylbenzaldehyde (81.1 g, 0.50 mol) dissolved in 250 mL of methanol.
-
Initiation: While stirring under a nitrogen atmosphere, slowly add the sodium methoxide solution (32.4 g, 0.15 mol) to the flask. The solution may warm slightly and change color.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully add 200 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure product.
Part B: Synthesis of 3-(4-tert-butylbenzyl)piperidine
Materials:
-
3-(2-(4-tert-butylphenyl)vinyl)pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
10 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel.
-
Celite® filtration pad.
-
Standard glassware for workup and extraction.
Procedure:
-
Vessel Charging: In a suitable high-pressure vessel, dissolve the intermediate from Part A (e.g., 23.7 g, 0.10 mol) in 150 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂ (1.14 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: PtO₂ can be pyrophoric, especially after use. Handle with care.
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas several times before pressurizing to 50-70 bar (approx. 725-1015 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. The reaction is typically complete when hydrogen uptake ceases. Monitor by LC-MS to confirm the disappearance of the starting material and intermediates.
-
Workup - Catalyst Removal: Depressurize the vessel carefully. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of ethyl acetate. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air and should be quenched properly (e.g., with water) before disposal.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid and ethyl acetate.
-
Basification and Extraction: Dissolve the residue in 150 mL of water and cool in an ice bath. Slowly add 10 M NaOH solution until the pH is >12. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(4-tert-butylbenzyl)piperidine, typically as a viscous oil or low-melting solid. Further purification via vacuum distillation can be performed if necessary.
Data Summary and Characterization
The following table summarizes expected outcomes for a representative scale-up batch.
| Parameter | Step 1: Condensation | Step 2: Hydrogenation |
| Starting Material | 3-Picoline (46.6 g) | Intermediate (23.7 g) |
| Product | 3-(2-(4-tert-butylphenyl)vinyl)pyridine | 3-(4-tert-butylbenzyl)piperidine |
| Molecular Weight | 237.35 g/mol | 245.42 g/mol |
| Theoretical Yield | 118.7 g | 24.5 g |
| Typical Actual Yield | 95-105 g | 21-23 g |
| Typical Yield (%) | 80-88% | 85-94% |
| Purity (by LC-MS) | >95% | >98% |
| Appearance | Yellow to orange solid | Colorless to pale yellow oil |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.25 (d, J = 8.2 Hz, 2H), 7.10 (d, J = 8.2 Hz, 2H), 3.05 (m, 1H), 2.95 (m, 1H), 2.55 (m, 2H), 2.45 (m, 1H), 1.90-1.50 (m, 5H), 1.30 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 148.8, 138.2, 128.5, 125.2, 52.1, 46.5, 43.1, 38.0, 34.4, 31.4, 31.2, 25.0.
-
MS (ESI+): m/z 246.2 [M+H]⁺.
References
-
Frolov, N. A., Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1841-1846. [Link]
-
Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7405-7407. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8092-8099. [Link]
- Thiel, M., et al. (1966). Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in synthesis of 3-[(4-Tert-butylphenyl)methyl]piperidine
Technical Support Center: Ticket #8492 Subject: Yield Optimization & Troubleshooting for 3-[(4-Tert-butylphenyl)methyl]piperidine Synthesis Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Yield-Killer" Bottlenecks
You are likely encountering low yields due to two specific failure points inherent to this scaffold:
-
Regiocontrol Failures (Step 1): Attempting direct alkylation of piperidine often results in N-alkylation or poor C3-selectivity.
-
Catalyst Poisoning (Step 2): The reduction of the pyridine intermediate to piperidine is notorious for "stalling" because the generated secondary amine binds irreversibly to the heterogeneous catalyst surface (Pd or Pt), deactivating it.
This guide abandons the low-yield direct alkylation route in favor of the industry-standard Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation . This pathway guarantees regioselectivity and, with the specific modifications below, overcomes catalyst poisoning.
Module 1: The Synthetic Workflow (Visualized)
The following diagram outlines the optimized high-yield route.
Figure 1: Optimized synthetic pathway prioritizing regioselectivity via Suzuki coupling and addressing amine poisoning during hydrogenation.
Module 2: Step-by-Step Protocol & Troubleshooting
Phase 1: Constructing the Skeleton (Suzuki Coupling)
Objective: Synthesize 3-(4-tert-butylbenzyl)pyridine. The Logic: We use a boronic acid at the 3-position to "lock" the connection point. Direct alkylation of pyridine is too sluggish; direct alkylation of piperidine hits the nitrogen.
Optimized Protocol:
-
Reagents: 3-Pyridylboronic acid (1.1 equiv), 4-tert-butylbenzyl bromide (1.0 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%). Why? This bidentate ligand resists de-ligation better than Pd(PPh₃)₄ at the temperatures required for bulky substrates.
-
Base/Solvent: K₂CO₃ (3.0 equiv) in Dioxane:Water (4:1).
-
Conditions: Degas thoroughly (sparge with Argon for 15 min), then heat to 90°C for 4-6 hours.
Troubleshooting Guide: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Oxygen Poisoning | Pd(0) is sensitive to O₂. Ensure rigorous degassing. If the solution turns black immediately upon heating (Pd black precipitation), your catalyst is dead. |
| Homocoupling (Dimer) | Base/Halide Ratio | If you see 4,4'-di-tert-butylbibenzyl, reduce the catalyst loading or switch to a weaker base like Na₂CO₃ to slow the oxidative addition. |
| Protodeboronation | Boronic Acid Instability | If the boronic acid loses the B(OH)₂ group before coupling, switch to the Pinacol Ester of the pyridine. It is more thermally stable. |
Phase 2: The Critical Reduction (Hydrogenation)
Objective: Reduce the pyridine ring to piperidine without "killing" the catalyst. The Logic: Pyridines are hard to reduce.[1] As the product (piperidine) forms, it is a strong secondary amine (Lewis Base) that binds to the metal catalyst surface, halting the reaction. You must protonate the product as it forms to keep the catalyst active.
Optimized Protocol:
-
Substrate: 3-(4-tert-butylbenzyl)pyridine.
-
Catalyst: PtO₂ (Adams' Catalyst) - 5-10 wt%. Note: Pd/C often fails here due to lower activity toward pyridines.
-
Solvent: Glacial Acetic Acid (Absolute requirement).[2]
-
Pressure: 50-60 psi H₂ (Parr shaker or autoclave).
-
Temp: Room Temperature to 40°C.
Troubleshooting Guide: Phase 2
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Catalyst Poisoning | The amine product has coated the Pt surface. Fix: Filter the mixture, add fresh catalyst, and restart. Ensure you are using Acetic Acid, not Methanol/Ethanol. |
| No Reaction | Insufficient Protonation | Neutral pyridine poisons PtO₂. The solvent must be acidic. If using alcohol, you must add 2-3 equiv of HCl or H₂SO₄. |
| Over-reduction | Benzene Ring Attack | Rare with PtO₂ at room temp, but if the tert-butylphenyl ring begins reducing, lower the pressure to 30 psi and monitor strictly by LC-MS. |
Module 3: Interactive Troubleshooting Logic
Use this decision tree when your final yield is below 60%.
Figure 2: Decision logic for diagnosing yield loss in 3-substituted piperidine synthesis.
FAQ: Common User Queries
Q: Can I use Pd/C for the hydrogenation step? It is cheaper than PtO₂. A: You can, but it is risky. Pd/C is less active for pyridine reduction and more prone to poisoning by the resulting piperidine. If you must use Pd/C, you must perform the reaction in 1M HCl/MeOH or Glacial Acetic Acid and likely heat to 60°C, which increases the risk of reducing the phenyl ring (over-reduction). PtO₂ (Adams' Catalyst) is the gold standard for this specific transformation [1, 3].
Q: My product is an oil and difficult to purify. How do I isolate it? A: 3-substituted piperidines are often oily secondary amines. Do not attempt to distill small quantities (azeotrope issues). Instead, isolate as the Hydrochloride Salt .
-
Protocol: Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise. The white solid salt will precipitate. Filter, wash with ether, and dry.[3] This purifies the compound from non-basic impurities (like unreacted benzyl bromide) [4].
Q: Why not use a Friedel-Crafts alkylation on the piperidine directly? A: The amine nitrogen in piperidine will react with the Lewis Acid (AlCl₃) or the alkyl halide before the carbon ring does (N-alkylation vs C-alkylation). You would need to protect the Nitrogen (e.g., N-Acetyl), but even then, directing the alkyl group specifically to the meta (3) position is electronically difficult and leads to a mixture of isomers that are painful to separate.
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Guide. Retrieved from
-
Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from
-
ScienceMadness & Literature Consensus. (2007). Troubleshooting Pyridine Hydrogenation: Poisoning and Acidic Media. Retrieved from
-
Organic Syntheses. (2008). Preparation of 3-Pyridylboronic Acid and Coupling Protocols. Retrieved from
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 3-substituted piperidine reactions
Topic: Overcoming Steric Hindrance in 3-Substituted Piperidine Reactions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 21, 2026
Diagnostic Hub: What is your primary failure mode?
Before proceeding to specific protocols, identify the symptom that best matches your experimental outcome.
| Symptom | Probable Cause | Recommended Module |
| 0% Conversion | Catalyst death or complete steric blockage of the active site. | [Module 1: Ligand Selection] |
| <20% Yield (Stalled) | Catalyst poisoning or failure of Reductive Elimination step. | [Module 1: Protocol Optimization] |
| High Conversion, Low Yield | [Module 2: Suppression Strategies] | |
| Slow Kinetics (Amide Coupling) | Poor nucleophilicity of the amine due to gauche interactions. | [Module 3: Activation Methods] |
Module 1: N-Arylation (Buchwald-Hartwig) Troubleshooting
The 3-substituted piperidine motif presents a unique challenge: the substituent at C3 creates a "picket fence" effect near the nitrogen lone pair. In Palladium-catalyzed cross-coupling, this specifically hinders the reductive elimination step, trapping the catalyst in a stable Pd(II) intermediate.
The Solution: Dialkylbiaryl Phosphine Ligands
Standard ligands like BINAP or DPPF often fail here. You require a ligand that is bulky enough to force the product off the metal center (promoting reductive elimination) but flexible enough to allow the amine to bind.
The Gold Standard: RuPhos RuPhos is the first-line defense for sterically hindered secondary amines.
-
Mechanism: The bulk of the dicyclohexylphosphino group and the isopropoxy groups on the biaryl backbone create a specific "pocket." This pocket accommodates the amine but destabilizes the Pd(II)-amido complex just enough to lower the barrier for C-N bond formation (reductive elimination).
-
Alternative: If RuPhos fails, BrettPhos is generally less effective for hindered secondary amines (it is optimized for primary amines), but XPhos or SPhos are viable backups.
Decision Tree: Ligand & Catalyst Selection
Figure 1: Ligand selection workflow for hindered secondary amines.
Standardized Protocol: RuPhos Pd G4 Coupling
Use this protocol to benchmark your reaction. Do not deviate from the order of addition.
-
Vessel Preparation: Flame-dry a 4 mL screw-cap vial equipped with a magnetic stir bar. Cool under Argon.
-
Solids Addition: Add RuPhos Pd G4 (1.0 - 2.0 mol%) and RuPhos (free ligand, 1.0 - 2.0 mol% - Note: 1:1 ratio with precatalyst helps stabilize the active species).
-
Base: Add NaOtBu (1.4 equiv). Critical: Do not use K2CO3 or Cs2CO3 initially; they are often too weak for the deprotonation step in this specific steric environment.
-
Substrates: Add the Aryl Halide (1.0 equiv) and 3-Substituted Piperidine (1.2 equiv).
-
Solvent: Add anhydrous THF or Dioxane (0.2 M concentration relative to halide).
-
Activation: Seal cap. Purge with Argon for 2 mins via needle.
-
Reaction: Heat to 80°C for 2-4 hours.
Data Interpretation:
| Observation | Diagnosis | Fix |
|---|---|---|
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add 5 mol% free RuPhos ligand; lower temp to 65°C. |
| Starting Material (Aryl Halide) Remains | Oxidative addition failure. | Switch to Aryl Bromide or Iodide; switch ligand to XPhos .[1] |
| Starting Material (Amine) Remains | Reductive elimination failure. | Increase temp to 100°C; switch solvent to Toluene. |
Module 2: Amide Coupling (N-Acylation)
When coupling a 3-substituted piperidine to a carboxylic acid, standard EDCI/HOBt conditions often stall. The steric bulk at C3 retards the nucleophilic attack on the activated ester.
The "Turbo" Protocol: HATU & HOAt
You must generate a highly reactive active ester that reacts faster than it hydrolyzes.
FAQ: Why is my coupling stalling at 50%?
-
Answer: The activated ester (O-acylisourea or OBt ester) is decomposing or hydrolyzing faster than your hindered amine can attack it.
Recommended Workflow:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes (color change usually yellow to orange).
-
Addition: Add 3-substituted piperidine (1.2 equiv).
-
Monitoring: If no progress in 1 hour, do not add more HATU.
-
Escalation: If HATU fails, switch to Acid Fluorides .
Escalation Protocol: Acid Fluorides
Acid fluorides are stable to water but highly reactive toward amines, and they are smaller than HATU-activated esters, reducing steric clash in the transition state.
-
Treat Carboxylic Acid with TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) and DIPEA in DCM.
-
Stir 30 mins.
-
Add Piperidine.
Module 3: Conformational Mechanics (The "Why")
Understanding the 3D shape of your molecule is the key to predicting reactivity.
The "A-Value" Trap
In a 3-substituted piperidine, the substituent (R) prefers the equatorial position to avoid 1,3-diaxial interactions with the ring protons. However, the nitrogen lone pair also has steric requirements.
-
Scenario A (R is Equatorial): The adjacent axial positions are open, but the "gauche" interaction between the R-group and the N-substituents can still block approach.
-
Scenario B (R is Axial): Highly unfavorable energetically ($ \Delta G \approx 1.4-2.0 $ kcal/mol for -Me), but sometimes the reactive conformer is the one where R is axial because it exposes the Nitrogen lone pair more effectively.
Visualizing the Steric Clash
Figure 2: The Curtin-Hammett principle applies here. The reaction may proceed through the higher-energy axial conformer if the transition state is lower in energy due to reduced steric clash at the Nitrogen.
References
-
RuPhos Efficacy: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. (Note: Discusses general hindrance; specific RuPhos utility for secondary amines established in J. Am. Chem. Soc. 2008, 130, 13552).
-
Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for A-values and ring flips).
-
Acid Fluorides in Coupling: Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society.
Sources
Technical Support Center: Crystallization of 3-(4-tert-butylbenzyl)piperidine Salts
Ticket ID: #CRYST-34TBBP-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
You are working with 3-(4-tert-butylbenzyl)piperidine , a molecule characterized by a distinct "push-pull" physicochemical profile: a basic secondary amine head (hydrophilic/polar) and a bulky 4-tert-butylbenzyl tail (highly lipophilic/hydrophobic).
This duality creates specific challenges in crystallization:
-
Solubility Mismatch: The free base is highly soluble in non-polar solvents (Hexane, Toluene), while salts are polar.[1]
-
Oiling Out: The lipophilic tail lowers the lattice energy relative to the solvation energy, frequently causing Liquid-Liquid Phase Separation (LLPS) or "oiling out" before crystallization occurs.
-
Chirality: The 3-position substitution creates a chiral center, often requiring diastereomeric salt formation for optical resolution.
This guide provides validated protocols to address these specific challenges.
Part 1: Salt Selection & Screening Matrix
Before attempting crystallization, select the counter-ion based on your downstream goal. The tert-butyl group significantly impacts the packing efficiency of the crystal lattice.
| Salt Type | Counter-Ion | Primary Use Case | Recommended Solvent System | Key Characteristic |
| Hydrochloride | HCl (1.0 eq) | Purification / Isolation | EtOH / Et₂O or IPA / Heptane | High melting point; forms stable lattice but prone to solvate formation. |
| Fumarate | Fumaric Acid (0.5 or 1.0 eq) | Solid State Stability | EtOH / Acetone | Often non-hygroscopic; useful if HCl salt is deliquescent.[1] |
| Tartrate | L- or D-DBTA* | Chiral Resolution | MeOH / Water or Acetone | Forms diastereomeric salts with distinct solubility profiles for enantioseparation. |
| Oxalate | Oxalic Acid | Analytical Standard | EtOAc / EtOH | Highly crystalline; good for X-ray diffraction (XRD) characterization.[1] |
*DBTA: Dibenzoyl-tartaric acid
Part 2: Experimental Protocols
Protocol A: Anti-Solvent Crystallization of the HCl Salt
Best for: Purifying crude material after synthesis.
The Logic: The free base is soluble in non-polar solvents, but the HCl salt is not. We use a "reverse addition" strategy to prevent the encapsulation of impurities.
-
Dissolution: Dissolve 10g of crude 3-(4-tert-butylbenzyl)piperidine free base in 50 mL of Ethyl Acetate (EtOAc) at room temperature. Ensure complete dissolution.
-
Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane or HCl in Ethanol dropwise.
-
Critical Control Point: Do not use aqueous HCl if possible; water acts as a plasticizer and promotes oiling out.[1]
-
-
Nucleation: A white precipitate should form immediately.[1] If a gum/oil forms, heat the mixture to reflux until the oil dissolves, then cool very slowly (1°C/min).
-
Anti-Solvent Addition: If no precipitate forms, slowly add Diethyl Ether (Et₂O) or Heptane until the solution turns slightly turbid.[1]
-
Aging: Stir at 0°C for 2 hours. This "Ostwald ripening" allows small, impure crystals to redissolve and deposit onto larger, purer crystals.
-
Isolation: Filter under nitrogen (to prevent moisture uptake) and wash with cold Et₂O.[1]
Protocol B: Chiral Resolution via Diastereomeric Salts
Best for: Separating the (R) and (S) enantiomers.[1]
The Logic: The 3-position chirality requires a chiral acid to create diastereomers with different solubilities. The bulky tert-butyl group interacts favorably with the benzoyl groups of DBTA via
-
Screening: Test both (+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-benzoyl-L-tartaric acid . Usually, one forms a crystalline salt with the desired enantiomer while the other remains in the mother liquor.
-
Stoichiometry: Use 0.5 equivalents of the resolving agent (the "Pope-Peachy" method) combined with 0.5 equivalents of an achiral acid (like HCl) to optimize yield and cost.[1]
-
Solvent System: Use 95% Ethanol or Acetone/Water (9:1) .[1]
-
Heating: Heat to reflux until clear.
-
Seeding (Mandatory): Cool to the metastable zone (approx. 40-50°C) and seed with pure crystals if available. If not, scratch the glass interface to induce nucleation.
-
Harvest: Collect crystals and analyze Enantiomeric Excess (ee) via Chiral HPLC.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The interaction between your lipophilic tert-butyl tail and the solvent is stronger than the crystal lattice forces at that temperature. The Fix:
-
Temperature: You are cooling too fast. Re-heat to dissolve the oil. Cool slowly (controlled ramp).
-
Solvent: Your solvent is too polar.[1] If using pure Ethanol, switch to IPA (Isopropanol) or add 10% Toluene .[1] The non-polar toluene stabilizes the tert-butyl group in solution, preventing it from aggregating into oil droplets.
-
Seeding: Add seed crystals at the first sign of turbidity.[1] This provides a template for the molecules to bypass the oil phase.
Q2: The crystals are hygroscopic (turning into goo on the filter).
Diagnosis: The HCl salt is absorbing atmospheric moisture. The Fix:
-
Switch to a Fumarate or Succinate salt.[1] These counter-ions often pack more tightly, excluding water.[1]
-
Dry the filter cake under a stream of dry Nitrogen or Argon immediately.
-
Store in a desiccator over
.
Q3: Yield is low (<50%).
Diagnosis: The salt is too soluble in the mother liquor. The Fix:
-
Increase the ratio of Anti-Solvent (e.g., Heptane).[1]
-
Cool to -20°C instead of 0°C.
-
Check the pH.[1][2][3] Ensure you have added a slight excess of acid (1.05 eq) to drive the equilibrium fully to the salt form.[1]
Part 4: Visual Workflows
Workflow 1: Salt Screening & Optimization
Caption: Logical workflow for screening salts and handling phase separation issues.
Workflow 2: Mechanism of Oiling Out Prevention
Caption: Thermodynamic pathway distinguishing between oiling out (kinetic trap) and crystallization.
References
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text on salt selection and crystallization scale-up).
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Authoritative source on resolving amines like piperidines using tartaric acid derivatives).
-
Newman, A. (2012).[1] Pharmaceutical Crystallization: Science and Engineering. Cambridge University Press.[1] (Detailed mechanisms on "oiling out" and polymorphism).
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide for selecting counter-ions for lipophilic bases). [1]
Sources
Validation & Comparative
Comparing biological activity of 3- vs 4-substituted benzyl piperidines
Executive Summary
The benzyl piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for Acetylcholinesterase (AChE) inhibitors, NMDA receptor antagonists (GluN2B-selective), and Sigma receptor ligands.
This guide objectively compares the biological impact of 3-substitution (meta) versus 4-substitution (para) on the benzyl ring. Experimental data indicates that this positional isomerism acts as a "molecular switch," often dictating target selectivity between the AChE Peripheral Anionic Site (PAS) and the Ifenprodil-binding pocket of GluN2B.
Structural Basis & Pharmacophore Analysis[1]
The biological divergence between 3- and 4-substituted isomers stems from the distinct topology of their binding pockets.
-
4-Substituted (Para): Typically favors deep, hydrophobic pockets requiring a linear extension. In GluN2B antagonists (e.g., Ifenprodil), a 4-hydroxyl or 4-fluoro group is often critical for hydrogen bonding or electrostatic interactions at the bottom of the binding cleft.
-
3-Substituted (Meta): Creates a "kinked" geometry. This is often preferred in AChE inhibitors where the benzyl moiety interacts with the surface-exposed Peripheral Anionic Site (PAS) via
stacking, where steric bulk at the 4-position can be detrimental.
Visualization: The Selectivity Switch
The following diagram illustrates how shifting the substituent directs the molecule toward different pharmacological targets.
Figure 1: Pharmacophoric decision tree showing how substituent position dictates target selectivity between AChE and GluN2B.
Comparative Data: AChE Inhibition (Donepezil Class)[2][3][4]
In the context of Alzheimer's therapeutics (Donepezil analogs), the benzyl ring binds to the Peripheral Anionic Site (PAS) of acetylcholinesterase.
Key Finding: 3-substitution often yields superior potency compared to 4-substitution in this class. The 4-position is sensitive to steric bulk which can disrupt the optimal
Table 1: Representative AChE Inhibition Data (IC50)
Data synthesized from SAR studies on N-benzylpiperidine derivatives (e.g., Sugimoto et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10][11]
| Compound Variant | Substituent (R) | Position | IC50 (AChE) | Relative Potency |
| Reference | None (H) | - | ~12–47 nM | 1.0x (Baseline) |
| Analog A | Fluorine (-F) | 3 (Meta) | ~5.0 nM | High |
| Analog B | Fluorine (-F) | 4 (Para) | ~15.0 nM | Moderate |
| Analog C | Methyl (-CH3) | 3 (Meta) | ~5.2 nM | High |
| Analog D | Methyl (-CH3) | 4 (Para) | >500 nM | Low |
| Analog E | Chlorine (-Cl) | 2 (Ortho) | ~0.44 nM | Very High |
Note: Data represents trends from Donepezil-mimicking pyridinium/piperidine salts. 3-substitution consistently outperforms 4-substitution when bulky groups (like Methyl) are involved.
Comparative Data: GluN2B Antagonism (Ifenprodil Class)
For NMDA receptor antagonists targeting the GluN2B subunit (Ifenprodil site), the SAR is inverted compared to AChE.
Key Finding: The 4-position is critical for activity. A 4-hydroxyl or 4-fluoro group typically engages in essential hydrogen bonding or polar interactions. Moving this group to the 3-position often results in a significant loss of affinity or a shift in selectivity toward Sigma receptors.
Table 2: Representative GluN2B Binding Affinity (Ki)
Data based on Ifenprodil and Ro 25-6981 analog studies.
| Compound Variant | Substituent (R) | Position | Ki (GluN2B) | Functional Outcome |
| Ifenprodil Analog | Hydroxyl (-OH) | 4 (Para) | ~0.5 - 6 nM | Potent Antagonist |
| Isomer A | Hydroxyl (-OH) | 3 (Meta) | >100 nM | Weak/Inactive |
| Isomer B | Fluoro (-F) | 4 (Para) | ~15 nM | Active |
| Isomer C | Fluoro (-F) | 3 (Meta) | ~200 nM | Reduced Affinity |
Experimental Validation Protocols
To validate these differences in your own library, the following self-validating protocols are recommended.
Protocol A: Ellman’s Assay for AChE Inhibition
Purpose: Determine IC50 values for 3- vs 4-substituted analogs.
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Human Recombinant AChE.
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%).
-
Incubation:
-
Mix 140 µL Buffer (0.1 M phosphate, pH 8.0) + 20 µL Enzyme + 20 µL Test Compound.
-
Incubate at 25°C for 15 minutes (Equilibrium phase).
-
-
Reaction Trigger: Add 10 µL of Substrate/DTNB mixture.
-
Detection: Monitor Absorbance at 412 nm for 10 minutes (Kinetic mode).
-
Validation: Reference standard (Donepezil) must yield IC50 within 10-20 nM.
Protocol B: Calcium Flux Assay (Functional NMDA Antagonism)
Purpose: Confirm functional blockade of GluN2B-containing receptors.
-
Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Pre-treatment: Add test compounds (3- vs 4-substituted) and incubate for 10 mins.
-
Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).
-
Readout: Measure fluorescence intensity (Ex 494 / Em 516) using a FLIPR or similar plate reader.
-
Analysis: Calculate % Inhibition relative to maximal Glutamate response.
Visualization: Experimental Workflow
Figure 2: Screening workflow to differentiate biological activity of positional isomers.
Synthesis & Metabolic Considerations
While biological activity is paramount, the choice between 3- and 4-substitution also impacts synthesis and stability.
-
Metabolic Stability: 4-substituted benzyl piperidines generally exhibit higher metabolic stability (t1/2) than their 3-substituted counterparts. The 4-position of the benzyl ring is a primary site for CYP450-mediated oxidation (para-hydroxylation). Blocking this site with a fluoro or methyl group (4-F, 4-Me) retards clearance.
-
Synthetic Accessibility:
-
4-Substituted: Readily available via reductive amination of 4-substituted benzaldehydes.
-
3-Substituted: Often requires more expensive starting materials (3-substituted benzaldehydes) but allows for fine-tuning of lipophilicity (LogP) without significantly increasing molecular length.
-
References
-
Sugimoto, H., et al. (1990).[4] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry.
-
Chenard, B. L., et al. (1991). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A potent new neuroprotectant which blocks N-methyl-D-aspartate responses." Journal of Medicinal Chemistry.
-
Rizzo, S., et al. (2010).[4] "Targeting Alzheimer's disease: novel indanone hybrids bearing a pharmacophoric fragment of AP2238."[4] Bioorganic & Medicinal Chemistry.
-
Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology.
-
Khunnawutmanotham, N., et al. (2016).[12] "Synthesis and biological evaluation of scopoletin derivatives as acetylcholinesterase inhibitors." Molecules.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives [ouci.dntb.gov.ua]
- 5. Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Modification of the 4-phenylbutyl side chain of potent 3-benzazepine-based GluN2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. mdpi.com [mdpi.com]
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A Senior Application Scientist's Guide to Validating the Structure of 3-[(4-Tert-butylphenyl)methyl]piperidine using ¹³C NMR
Introduction: The Imperative of Unambiguous Structural Validation
In the landscape of drug discovery and development, the precise molecular structure of a compound is its foundational blueprint. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. For this reason, robust, multi-faceted analytical strategies are not just best practice; they are a necessity. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a uniquely powerful method for mapping the carbon skeleton of a molecule.[1][2] Unlike methods that provide information on functional groups (IR) or molecular mass (MS), ¹³C NMR provides a direct signal for each chemically non-equivalent carbon atom, offering profound insight into the molecule's connectivity and symmetry.[3]
This guide provides an in-depth, experience-driven comparison for validating the structure of a novel piperidine derivative, 3-[(4-Tert-butylphenyl)methyl]piperidine. We will delve into the predictive analysis of its ¹³C NMR spectrum, outline a rigorous experimental protocol, and compare the depth of information gained against other common analytical techniques.
Theoretical ¹³C NMR Spectral Analysis of 3-[(4-Tert-butylphenyl)methyl]piperidine
Before stepping into the laboratory, a critical first step is to predict the ¹³C NMR spectrum based on the proposed structure. This predictive process serves as a hypothesis that we will then test experimentally. The molecule can be dissected into three key fragments: the 3-substituted piperidine ring, the benzyl methylene bridge, and the 4-tert-butylphenyl group.
The presence of a chiral center at the C3 position of the piperidine ring renders all five ring carbons (C2, C3, C4, C5, C6) chemically non-equivalent. Similarly, within the phenyl ring, the substitution pattern results in four distinct aromatic carbon environments. The tert-butyl group contributes two unique carbon signals. In total, we predict 12 distinct signals in the proton-decoupled ¹³C NMR spectrum.
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), based on established values for similar structural motifs.[4][5][6]
| Carbon Atom(s) | Label | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |
| Piperidine C2 | C2 | ~54-57 | α-carbon to nitrogen, deshielded. Non-equivalent to C6 due to C3 chirality. |
| Piperidine C6 | C6 | ~46-49 | α-carbon to nitrogen, standard for piperidine.[5] |
| Piperidine C3 | C3 | ~38-42 | CH group bearing the benzyl substituent. |
| Piperidine C5 | C5 | ~26-29 | β-carbon to nitrogen. |
| Piperidine C4 | C4 | ~24-27 | γ-carbon, typically the most shielded piperidine carbon. |
| Benzylic CH₂ | C7 | ~40-43 | sp³ carbon adjacent to an aromatic ring. |
| Aromatic C-ipso | C8 | ~137-140 | Quaternary carbon attached to the benzylic CH₂. |
| Aromatic C-ortho | C9, C13 | ~128-130 | CH carbons ortho to the benzylic CH₂ group. |
| Aromatic C-meta | C10, C12 | ~125-127 | CH carbons meta to the benzylic CH₂ group. |
| Aromatic C-para | C11 | ~148-151 | Quaternary carbon attached to the tert-butyl group, significantly deshielded. |
| Tert-butyl (Quaternary) | C14 | ~34-36 | Quaternary sp³ carbon of the tert-butyl group.[6] |
| Tert-butyl (Methyls) | C15, C16, C17 | ~31-33 | Three equivalent CH₃ carbons, characteristic signal.[6] |
| Table 1: Predicted ¹³C NMR Chemical Shifts for 3-[(4-Tert-butylphenyl)methyl]piperidine in CDCl₃. |
The Power of ¹³C NMR in Context: A Comparative Overview
While ¹³C NMR is a cornerstone of structural elucidation, its true power is realized when its results are considered alongside other techniques. Each method provides a different piece of the structural puzzle.[7][8][9]
| Technique | Information Provided | Strengths | Limitations for this Molecule |
| ¹³C NMR | Carbon skeleton map, number of non-equivalent carbons, electronic environment of each carbon. | Unambiguously confirms carbon count and connectivity. Excellent for differentiating isomers.[2] | Low natural abundance (1.1%) requires longer acquisition times or more concentrated samples.[10][11] |
| ¹H NMR | Proton environment, proton count (integration), proton-proton coupling (connectivity). | High sensitivity, provides detailed information about neighboring protons. | Can have significant signal overlap in complex aliphatic regions (e.g., the piperidine ring), making unambiguous assignment difficult. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Confirms molecular formula (with high resolution MS), provides clues to substructures. | Cannot differentiate between positional isomers (e.g., 2-, 3-, or 4-substituted piperidine) as they have the same mass. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method to identify key bonds (e.g., N-H, C-H aromatic, C-H aliphatic). | Provides limited information on the overall molecular connectivity; does not distinguish isomers well. |
| Table 2: Comparison of Analytical Techniques for Structural Validation. |
The primary advantage of ¹³C NMR for this specific molecule is its ability to definitively confirm the substitution pattern—that the benzyl group is on the C3 position of the piperidine ring and the tert-butyl group is at the C4 (para) position of the phenyl ring. This level of isomeric differentiation is challenging to achieve with MS or IR alone.[3]
Experimental Protocol for High-Fidelity Data Acquisition
The following protocol is a self-validating system designed to produce a high-resolution, unambiguous ¹³C NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.
4.1. Sample Preparation
-
Weighing: Accurately weigh 20-50 mg of the synthesized 3-[(4-Tert-butylphenyl)methyl]piperidine. Rationale: This concentration range provides a good balance between obtaining sufficient signal-to-noise in a reasonable time without causing solubility or viscosity issues.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is an excellent solvent for a wide range of organic molecules and its residual ¹³C signal at 77.16 ppm provides a convenient secondary chemical shift reference.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS). Rationale: TMS is the universally accepted primary reference standard for ¹H and ¹³C NMR, defined as 0.0 ppm.[12] Its single, sharp signal does not overlap with most organic compound signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (~4-5 cm).
4.2. Instrument Setup & Data Acquisition
These parameters are optimized for a typical 400 MHz (100 MHz for ¹³C) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: A stable lock and a homogeneous field are critical for achieving high resolution and sharp spectral lines.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, improving the overall time efficiency of the experiment.[13]
-
Spectral Width: 0 to 220 ppm. Rationale: This range encompasses the chemical shifts of virtually all carbon types in common organic molecules.[10]
-
Acquisition Time (aq): ~1.0 - 1.5 seconds. Rationale: This ensures adequate digital resolution to distinguish closely spaced peaks.
-
Relaxation Delay (d1): 2.0 seconds. Rationale: This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is crucial for obtaining reliable signal intensities, especially for quaternary carbons.
-
Number of Scans (ns): 1024 or higher. Rationale: Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[11]
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~1 Hz) and perform a Fourier transform. Rationale: The window function improves the signal-to-noise ratio at the minor expense of resolution.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate peak picking and integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
Visualization of the Validation Workflow
A systematic workflow ensures all steps from prediction to final validation are logically connected.
Caption: Workflow for ¹³C NMR-based structural validation.
Conclusion
The validation of 3-[(4-Tert-butylphenyl)methyl]piperidine's structure is a paradigmatic example of the central role ¹³C NMR spectroscopy plays in modern organic chemistry. By providing a direct count of non-equivalent carbon atoms and detailed information about their chemical environments, the technique allows for the unambiguous confirmation of the carbon framework and substitution patterns. The close correlation between the predicted 12-signal spectrum and the experimentally acquired data provides a high degree of confidence in the structural assignment. When integrated into a holistic analytical strategy that includes ¹H NMR, MS, and IR, ¹³C NMR stands as the definitive tool for elucidating the precise connectivity of the molecular scaffold, ensuring the integrity of downstream research and development efforts.
References
-
Alimarin, I., & Ushakova, N. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). 13C NMR spectroscopy. NPTEL. [Link]
-
LibreTexts. (2023). Uses of 13C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
University of Regensburg. (n.d.). C NMR Spectroscopy. University of Regensburg. [Link]
-
LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
-
Alishala, A. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
LibreTexts. (2023). 6.6: Uses of C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
University of Wisconsin-Madison. (n.d.). 13C-NMR. University of Wisconsin-Madison Chemistry. [Link]
-
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]
-
University of Missouri. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. CEITEC. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. [Link]
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Difference between 3-[(4-Tert-butylphenyl)methyl]piperidine and its isomers
This guide provides an in-depth technical comparison of 3-[(4-Tert-butylphenyl)methyl]piperidine against its primary positional isomers. It focuses on structural divergence, synthetic pathways, and structure-activity relationships (SAR) relevant to drug discovery, particularly in the contexts of Sigma receptor modulation and antifungal ergosterol biosynthesis inhibition.
Executive Summary & Structural Identity[1]
3-[(4-Tert-butylphenyl)methyl]piperidine (also known as 3-(4-tert-butylbenzyl)piperidine) acts as a critical structural probe in medicinal chemistry. It serves as a "kinked" chiral analog to the more common, symmetrical 4-benzylpiperidine scaffolds found in monoamine releasers and Sigma receptor ligands.
While often overshadowed by the antifungal drug Fenpropidin (which shares the tert-butylphenyl pharmacophore but possesses a longer alkyl linker), this specific 3-substituted isomer is valuable for mapping the steric tolerance of binding pockets in target proteins like the Sigma-1 receptor (
The Isomer Landscape
| Feature | 3-Isomer (Target) | 4-Isomer (Alternative) | 2-Isomer (Alternative) |
| IUPAC Name | 3-[(4-tert-butylphenyl)methyl]piperidine | 4-[(4-tert-butylphenyl)methyl]piperidine | 2-[(4-tert-butylphenyl)methyl]piperidine |
| Symmetry | Asymmetric | Symmetric ( | Asymmetric |
| Chirality | Chiral (1 Stereocenter: C3) | Achiral | Chiral (1 Stereocenter: C2) |
| Enantiomers | (R) and (S) | None | (R) and (S) |
| Conformation | "Kinked" vector; substituents at ~120° | Linear vector; substituents at 180° | Sterically crowded (1,2-strain) |
| Primary Use | SAR Probe (Stereoselectivity) | Scaffold (Sigma Ligands, DAT Releasers) | Rare (Steric hindrance probe) |
Technical Comparison: Structure-Activity Relationship (SAR)
Spatial Orientation & Chirality
The defining difference between the 3-isomer and its 4-isomer counterpart is chirality .
-
4-Isomer: The benzyl group extends linearly from the nitrogen. This vector is ideal for penetrating deep, narrow hydrophobic tunnels, such as those found in the Dopamine Transporter (DAT).
-
3-Isomer: The benzyl group projects at an angle. This creates two distinct enantiomers. In protein binding pockets (e.g.,
R), one enantiomer often binds with nanomolar affinity while the other is inactive. This makes the 3-isomer essential for validating specific hydrophobic interactions that the achiral 4-isomer cannot resolve.
Biological Implications
Sigma Receptor (
) Affinity
Research indicates that
-
4-Substituted: Generally provides high affinity but lower subtype selectivity (
vs ). -
3-Substituted: Often enhances selectivity. The "kink" allows the tert-butyl group to dock into the secondary hydrophobic pocket of the
receptor while positioning the basic nitrogen for electrostatic interaction with Asp126.
Antifungal Activity (Ergosterol Pathway)
The tert-butylphenyl motif is a pharmacophore for inhibiting
-
Fenpropidin (Reference): High potency due to the specific distance between the N and the bulky ring.
-
3-Isomer: The shorter, rigid linker (direct methylene attachment) usually results in lower antifungal potency compared to Fenpropidin, making it less viable as a standalone fungicide but useful for defining the minimum linker length requirement.
Experimental Workflows
Synthesis Pathways
The synthesis of the 3-isomer is more complex than the 4-isomer due to the need for chiral resolution or asymmetric synthesis.
Workflow Diagram: Divergent Synthesis
Figure 1: Synthetic route for 3-[(4-Tert-butylphenyl)methyl]piperidine starting from 3-bromopyridine. Note that the 4-isomer follows an identical path starting from 4-bromopyridine.
Protocol: Chiral Resolution via HPLC
To accurately assess the 3-isomer, you must separate the enantiomers. Testing the racemate obscures the biological data.
Objective: Isolate (R) and (S) enantiomers. System: Agilent 1200 Series or equivalent.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
mm, 5 m. -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is crucial to suppress peak tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: Inject racemic standard. Expect resolution (
) > 1.5. Collect fractions, evaporate solvent, and determine absolute configuration via X-ray crystallography or circular dichroism (CD).
Protocol: Sigma-1 Receptor Binding Assay
This assay validates the performance of the isomer against the standard (Haloperidol or Pentazocine).
-
Membrane Preparation: Homogenize Guinea pig brain cortex (rich in
) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 for 15 min. -
Radioligand: Use
-Pentazocine (specific for ). -
Incubation:
-
Mix 100
L membrane suspension + 50 L radioligand (3 nM final) + 50 L test compound (3-isomer or 4-isomer). -
Incubate for 120 min at 37°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine).
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.-
Expectation: The 4-isomer typically shows
nM. The 3-isomer will likely show a split: one enantiomer nM, the other nM.
-
Visualizing the Pharmacophore Difference
The following diagram illustrates why the 3-isomer is a "selectivity filter" compared to the "promiscuous" 4-isomer.
Figure 2: Structural logic dictating the binding behavior of 3- vs 4-substituted piperidines.
References
-
Costantino, L., et al. (2005).[1] "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands." Journal of Medicinal Chemistry.
- Manallack, D. T., et al. (1987). "The Sigma Receptor: A Detailed Analysis of Structural Requirements." European Journal of Pharmacology.
-
Negus, S. S., et al. (2009). "Effects of the DAT/5-HT1A ligand 4-benzylpiperidine on intracranial self-stimulation in rats." Psychopharmacology.
- Goettel, M., et al. (2014). "Molecular mechanism of action of the antifungal fenpropidin." Fungal Genetics and Biology. (Context for tert-butylphenyl pharmacophore).
Sources
A Senior Application Scientist's Guide to Interpreting a Certificate of Analysis for Piperidine Derivatives
For the discerning researcher, scientist, or drug development professional, a Certificate of Analysis (CoA) is more than a mere quality checklist; it is the definitive dossier on a molecule's identity, purity, and quality. The ability to meticulously interpret this document, particularly for a class of compounds as pivotal as piperidine derivatives, is a cornerstone of scientific integrity and experimental success. Piperidine scaffolds are ubiquitous in modern pharmaceuticals, making a comprehensive understanding of their quality control paramount.
This guide provides an in-depth, experience-driven methodology for deconstructing the CoA of a piperidine derivative. We will move beyond a superficial reading of specifications to a holistic, evidence-based assessment of the material's character, enabling you to safeguard the reliability of your research and the ultimate safety and efficacy of potential therapeutics. The synthesis of these heterocyclic amines can yield a spectrum of impurities, from diastereomers and enantiomers to residual starting materials. A rigorous CoA interpretation is therefore an indispensable tool for risk mitigation.
The Analytical Cornerstones of a Piperidine Derivative CoA
A robust CoA for any high-purity chemical, and especially for a piperidine derivative, is built upon a foundation of orthogonal analytical techniques. The "big four" – Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA) or Thermogravimetric Analysis (TGA) – each provide a unique and complementary piece of the quality puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR, particularly ¹H and ¹³C NMR, serves as the bedrock of structural elucidation. It offers an unparalleled view into the molecular architecture, confirming atomic connectivity and the precise chemical environment of each nucleus.
-
Expertise & Experience: For a piperidine derivative, the ¹H NMR spectrum is a rich source of information. The protons on the piperidine ring typically manifest as a complex set of multiplets in the aliphatic region (around 1.2-3.5 ppm).[1] An experienced chemist will scrutinize the chemical shifts, coupling constants, and integration of these signals to confirm the substitution pattern and stereochemistry. For example, axial and equatorial protons will have distinct chemical shifts and coupling patterns, and protons on carbons adjacent to the nitrogen will be deshielded (shifted downfield). Any deviation from the expected pattern can indicate the presence of structural isomers or impurities. Broad signals may suggest conformational exchange, a known characteristic of the piperidine ring's chair-chair interconversion.[1]
-
Trustworthiness: A self-validating ¹H NMR spectrum will exhibit integrations that are proportional to the number of protons in a given chemical environment. The total integration should correspond to the total number of protons in the molecule. The absence of extraneous signals is a primary indicator of purity.
-
Authoritative Grounding: The principles of NMR spectroscopy and its application to the structural analysis of organic molecules are extensively detailed in foundational texts such as "Spectrometric Identification of Organic Compounds."
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumental Setup: Place the sample into a high-field NMR spectrometer (typically 400 MHz or greater).
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to consider are the number of scans, relaxation delay, and spectral width.
-
Data Processing: Apply a Fourier transform to the raw data, followed by phasing and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Spectral Analysis: Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the precise molecular weight of the compound, which is a critical parameter for confirming its elemental composition.
-
Expertise & Experience: Due to the basic nature of the piperidine nitrogen, electrospray ionization (ESI) in the positive ion mode is a highly effective technique, typically yielding a prominent protonated molecule [M+H]⁺.[2][3] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a mass measurement with high accuracy (typically within 5 ppm of the theoretical value), allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can also provide valuable structural information.[2][3]
-
Trustworthiness: A reliable mass spectrum will be dominated by the peak corresponding to the expected molecular ion. The isotopic distribution pattern should also align with the theoretical pattern for the proposed molecular formula.
-
Authoritative Grounding: The American Society for Mass Spectrometry (ASMS) provides a wealth of information on the principles and applications of this powerful technique.[2]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent such as methanol or acetonitrile.
-
Sample Introduction: Infuse the sample directly into the mass spectrometer or introduce it via an LC system.
-
Ionization: Generate gas-phase ions using an ESI source.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: Compare the experimentally determined accurate mass of the molecular ion to the calculated theoretical mass.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the workhorse technique for assessing the purity of a chemical compound by separating it from any potential impurities.
-
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing piperidine derivatives.[4] A C18 stationary phase is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. An acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to ensure the protonation of the basic piperidine nitrogen, which results in improved peak shape. Purity is generally reported as the area percentage of the main peak. For some piperidine derivatives lacking a UV chromophore, pre-column derivatization may be necessary to enable UV detection.[4][5]
-
Trustworthiness: A high-purity sample will exhibit a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks is indicative of impurities. A well-developed HPLC method should be validated for its ability to separate the main compound from all known potential impurities.
-
Authoritative Grounding: The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for chromatographic purity analysis and impurity thresholds in drug substances.[6][7][8][9]
Experimental Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Prepare a solution of the piperidine derivative of known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Chromatographic System:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the analyte.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: Integrate all peaks and calculate the area percentage of the main peak.
Elemental Analysis (EA) and Thermogravimetric Analysis (TGA): The Compositional and Volatiles Verification
-
Elemental Analysis (EA): This technique provides the percentage of carbon, hydrogen, and nitrogen in a sample.[10]
-
Expertise & Experience: The experimentally determined values should align with the theoretical percentages calculated from the molecular formula, typically within a ±0.4% margin.[11] Significant deviations can point to the presence of impurities or residual solvents.
-
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[12]
-
Trustworthiness: The data from EA and TGA should be congruent with the findings from other analytical techniques. For instance, if a residual solvent is identified by NMR, TGA can provide a quantitative measure of its content.
-
Authoritative Grounding: The principles of elemental and thermal analysis are well-established in the field of analytical chemistry.
A Holistic and Comparative Approach to CoA Interpretation
The true mastery of CoA interpretation lies in the synergistic evaluation of all presented data. A discrepancy in one technique should be investigated and reconciled with the results from the others.
| Analytical Technique | Key Parameter | Ideal Result | Cross-Verification and Potential Issues |
| ¹H and ¹³C NMR | Molecular Structure | Spectrum matches the proposed structure with correct integrations and chemical shifts. | Extraneous peaks suggest impurities; inconsistent integrations may indicate the presence of residual solvents. Cross-reference with HPLC for purity and MS for molecular formula. |
| HRMS | Molecular Formula | Observed accurate mass is within 5 ppm of the theoretical mass. | An incorrect molecular ion would invalidate the proposed structure. The fragmentation pattern should be consistent with the structure determined by NMR. |
| HPLC | Purity | A single major peak with an area percentage consistent with the specified purity (e.g., >98%). | Additional peaks indicate impurities that may need to be identified and quantified, especially if they exceed ICH reporting thresholds.[6] |
| Elemental Analysis | Elemental Composition | Experimentally determined %C, %H, and %N are within ±0.4% of the theoretical values. | Deviations can indicate impurities or the presence of non-volatile solvents. Corroborate with TGA and NMR. |
| TGA | Residual Volatiles | Minimal mass loss at temperatures below 150°C. | Significant mass loss indicates the presence of residual solvent or water, which should be identified by NMR. |
Visualizing the CoA Interpretation Workflow
The following diagram outlines a logical workflow for the systematic interpretation of a CoA for a piperidine derivative, emphasizing the interconnectedness of the various analytical data points.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. azom.com [azom.com]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. improvedpharma.com [improvedpharma.com]
- 13. veeprho.com [veeprho.com]
- 14. mt.com [mt.com]
Safety Operating Guide
3-[(4-Tert-butylphenyl)methyl]piperidine: Proper Disposal Procedures
Executive Summary & Chemical Profile[1][2][3]
3-[(4-Tert-butylphenyl)methyl]piperidine (often utilized as a scaffold in fungicide or pharmaceutical synthesis) presents a dual-hazard profile common to lipophilic amines: corrosivity due to the piperidine ring and environmental persistence due to the tert-butylbenzyl moiety.
Effective disposal requires strict adherence to segregation protocols to prevent exothermic incompatibility events in waste streams. This guide provides a self-validating workflow for the safe retirement of this chemical, moving beyond generic advice to address the specific physicochemical risks of benzylic piperidines.
physicochemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Group | Secondary Amine ( | Basic (pH > 11). Incompatible with acids, acid chlorides, and anhydrides. |
| Lipophilicity | High (Tert-butyl group) | Aquatic Toxin. Zero-discharge to drains. Must be incinerated. |
| Physical State | Viscous Oil or Low-Melting Solid | May adhere to glass; requires solvent rinsing for complete container decontamination. |
| Reactivity | Nucleophilic | Reacts violently with oxidizers; absorbs CO |
Pre-Disposal Assessment & Segregation
The Golden Rule: Never mix this compound with acidic waste streams.
Causality: The neutralization of piperidine derivatives with strong acids (e.g., H
Waste Stream Decision Matrix
Before disposal, characterize the material state using the logic below.
Figure 1: Decision matrix for segregating piperidine derivatives. Note the critical stop point for acidic mixtures to prevent in-drum reactions.
Step-by-Step Disposal Protocol
Phase 1: Packaging and Containment
Objective: Ensure double containment and chemical resistance.
-
Primary Container: Use High-Density Polyethylene (HDPE) or borosilicate glass. Avoid metal containers if the material is wet or in an aqueous mixture, as amines can corrode certain alloys over time.
-
Rinsing: If disposing of an empty reagent bottle:
-
Triple rinse with a compatible solvent (e.g., Ethanol or Acetone).
-
Crucial: Add the rinsate to the Organic Waste stream, not the drain. The lipophilic nature of the tert-butyl group makes it toxic to aquatic microorganisms in water treatment plants.
-
-
Closure: Screw caps must be chemically resistant (phenolic or polypropylene with Teflon liners). Do not over-tighten to the point of cracking, but ensure a liquid-tight seal.
Phase 2: Labeling and Regulatory Coding
Proper labeling prevents downstream accidents at the incineration facility.
-
Chemical Name: Write out fully: "3-[(4-Tert-butylphenyl)methyl]piperidine".
-
Hazard Checkboxes: Check Toxic and Corrosive .
-
RCRA Considerations (USA):
-
While this specific CAS is likely not P-listed or U-listed explicitly, it typically exhibits the characteristic of Corrosivity (D002) if the pH is
12.5. -
If dissolved in a flammable solvent, add Ignitability (D001) .
-
Phase 3: Final Handover
Transfer the container to your facility's Environmental Health & Safety (EHS) accumulation area.
-
Storage: Store in the Base/Alkaline cabinet until pickup.
-
Separation: Physically separate from the "Acid" waste stream cabinet.
Emergency Contingencies: Spill Response
Scenario: You have dropped a 100mL bottle of 3-[(4-Tert-butylphenyl)methyl]piperidine on the lab floor.
Immediate Action:
-
Evacuate: The vapor pressure may be low, but aerosols are corrosive to the respiratory tract.
-
PPE Upgrade: Standard nitrile gloves may degrade with prolonged exposure to concentrated amines. Double-glove or use Laminate Film (Silver Shield) gloves if available. Wear a face shield if splashing is possible.
Cleanup Workflow:
Figure 2: Spill remediation workflow. Note the prohibition of cellulose-based absorbents (paper/sawdust) which can react with amines or oxidizers.[1]
Why Vermiculite? Cellulose-based materials (paper towels, sawdust) have a high surface area and can spontaneously heat up or lower the ignition temperature when soaked with certain organic bases or oxidizers. Vermiculite or diatomaceous earth are inorganic and chemically inert, preventing secondary fires in the waste bin.
Regulatory & Compliance Reference
| Regulatory Body | Classification | Code/Standard |
| EPA (RCRA) | Characteristic Waste | D002 (Corrosive) if pH |
| DOT (Transport) | Hazard Class | Class 8 (Corrosive Liquid, Basic, Organic, n.o.s.). |
| GHS | Hazard Statements | H314 (Skin Corr.), H411 (Aquatic Chronic). |
Note on Incineration: The preferred method of ultimate disposal is High-Temperature Incineration with scrubber systems. This ensures the complete destruction of the nitrogenous ring and the lipophilic benzyl chain, preventing bioaccumulation in the environment.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Piperidine Compound Summary: Safety and Hazards.[1][3][4][5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-[(4-Tert-butylphenyl)methyl]piperidine
Executive Summary
Compound Class: Lipophilic Secondary Amine / Piperidine Derivative Primary Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Dermal Absorption), Respiratory Irritant.[1] Operational Status: High Caution. This compound combines the basicity of a secondary amine with the high lipophilicity of a tert-butylbenzyl moiety. This structural combination significantly increases the risk of transdermal uptake compared to simple piperidine.
Hazard Identification & Risk Assessment
Note: As a specialized research intermediate, specific toxicological data may be limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous lipophilic piperidines (e.g., Fenpropidin analogs).
| Hazard Category | Risk Level | Mechanism of Action |
| Skin Corrosion/Irritation | High | The piperidine ring (pKa ~11) creates a basic environment capable of saponifying skin lipids, leading to chemical burns. |
| Dermal Absorption | Critical | The tert-butylphenyl group acts as a "grease ball," facilitating rapid transport of the corrosive amine across the stratum corneum. Standard latex gloves are insufficient. |
| Ocular Damage | Severe | Basic amines cause penetrating corneal injuries that are often irreversible if not flushed immediately. |
| Inhalation | Moderate | While volatility is lower than unsubstituted piperidine due to molecular weight, aerosols or dusts are potent respiratory irritants. |
PPE Specification Matrix
Directive: Do not deviate from these standards without a documented risk assessment.
| Protection Zone | Standard Requirement | Technical Specification / Brand Examples |
| Hand Protection (Primary) | Double Gloving | Inner: Nitrile (4 mil).Outer: High-Breakthrough Nitrile (minimum 5-8 mil) or Silver Shield® (Laminate) for prolonged handling. |
| Hand Protection (Immersion) | Laminate / Barrier | Ansell Barrier® or North Silver Shield® . Standard nitrile degrades rapidly upon exposure to concentrated lipophilic amines. |
| Ocular Protection | Chemical Goggles | Indirect-vented impact goggles (ANSI Z87.1+). Safety glasses are prohibited for liquid handling. |
| Face Protection | Face Shield | Required when pouring volumes >50 mL or working under high vacuum/pressure. |
| Respiratory | Engineering Control | Handle exclusively in a certified Fume Hood. If hood is unavailable (emergency only): Full-face respirator with Organic Vapor/P100 cartridges. |
| Body Defense | Lab Coat + Apron | Chemical-resistant lab coat (e.g., Tyvek) + Chemical Apron (Butyl or Neoprene) for scale-up operations. |
Operational Protocols
A. Donning & Doffing (The "Clean-Dirty" Boundary)
The highest risk of exposure occurs not during the reaction, but during the removal of contaminated PPE.
-
Inspection: Inflate gloves with air to check for pinholes. Inspect gown seams.
-
Layering: Tuck inner glove cuffs under lab coat sleeves. Pull outer glove cuffs over lab coat sleeves. Tape the junction if working with >100g.
-
Doffing Sequence:
-
Step 1: Remove outer gloves (beak method) and dispose in solid hazardous waste.
-
Step 2: Remove apron (if used) without touching the front.
-
Step 3: Remove eye protection (handle by straps only).
-
Step 4: Remove inner gloves.[2]
-
Step 5:Immediate Hand Wash: Wash with soap and water for 60 seconds.
-
B. Handling & Weighing Workflow
Goal: Zero inhalation, Zero skin contact.[3][4]
Figure 1: Operational workflow emphasizing containment within the fume hood during the critical solid-handling phase.
Emergency Response & Spills
Spill Response Logic
-
Minor Spill (<10 mL/g):
-
Alert personnel.
-
Cover with Dry Sand or Vermiculite (Do not use paper towels; amines can react exothermically with cellulose/oxidizers).
-
Neutralize slightly with dilute acetic acid or citric acid (if approved by local EHS) to reduce volatility.
-
Scoop into a jar labeled "Hazardous Waste: Basic Organic Solids."
-
-
Major Spill (>10 mL/g) or Outside Hood:
-
Evacuate the lab immediately.
-
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
-
Contact HazMat team.
-
First Aid (Self-Validating)
-
Eye Contact: Flush for minimum 15 minutes .[2][5][6] Validation: Use pH paper on the eye runoff (tear duct) after 15 mins. If pH > 8, continue flushing.
-
Skin Contact: Rinse with water for 15 minutes.[2][6] Do not use vinegar on skin burns (exothermic reaction risk).
Waste Disposal & Deactivation
Disposal Classification:
-
RCRA Code (US): Likely D001 (Ignitable) or D002 (Corrosive).
-
Segregation: Do NOT mix with Acid Waste. Mixing piperidine derivatives with strong acids (e.g., Nitric Acid) can be violently exothermic or generate explosive nitro-compounds.
Protocol:
-
Collect in a dedicated container labeled: "Basic Organic Waste (Amines)."
-
Triple rinse empty reagent bottles with Ethanol before disposal.
-
Combine rinsate with the organic waste stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (n.d.). Piperidine Compound Summary (Source for General Class Hazards). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
